Product packaging for Danshenxinkun C(Cat. No.:)

Danshenxinkun C

Cat. No.: B3029432
M. Wt: 252.26 g/mol
InChI Key: XUULFFYQZPYLEM-UHFFFAOYSA-N
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Description

Danshenxinkun C is a useful research compound. Its molecular formula is C16H12O3 and its molecular weight is 252.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O3 B3029432 Danshenxinkun C

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hydroxy-2,8-dimethylphenanthrene-3,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-8-4-3-5-11-10(8)6-7-12-13(11)16(19)15(18)9(2)14(12)17/h3-7,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUULFFYQZPYLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C(=C3O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isolating Danshenxinkun C from Salvia miltiorrhiza: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation of Danshenxinkun C, a bioactive diterpenoid quinone, from the roots of Salvia miltiorrhiza (Danshen). Due to the limited availability of a specific protocol for this compound, this document outlines a robust, generalized procedure based on established methods for the separation of structurally similar tanshinones from this widely used medicinal plant. The guide includes detailed experimental protocols, quantitative data presented in tabular format for easy comparison, and visualizations of the experimental workflow and a relevant biological signaling pathway.

Introduction to Salvia miltiorrhiza and its Bioactive Constituents

Salvia miltiorrhiza, commonly known as Danshen, is a perennial plant highly valued in traditional Chinese medicine for its therapeutic properties, particularly in the treatment of cardiovascular and cerebrovascular diseases. The medicinal efficacy of Danshen is attributed to a rich diversity of chemical constituents, which are broadly classified into two major groups: hydrophilic phenolic acids and lipophilic diterpenoid quinones, known as tanshinones.

This compound belongs to the tanshinone family, a class of abietane-type diterpenoids that are characteristic constituents of Salvia species. These compounds, including prominent members like tanshinone I, tanshinone IIA, and cryptotanshinone, have been the subject of extensive research due to their wide range of pharmacological activities, such as anti-inflammatory, antioxidant, and anti-cancer effects. The isolation and purification of individual tanshinones are crucial for detailed pharmacological studies and potential drug development.

Experimental Protocols for Isolation and Purification

The following protocols are a composite of established methods for the isolation of tanshinones from Salvia miltiorrhiza. These steps can be adapted and optimized for the specific target of this compound.

Plant Material and Pre-treatment

Dried roots of Salvia miltiorrhiza are the starting material. The roots should be coarsely powdered to increase the surface area for efficient extraction.

Extraction of Crude Tanshinones

Several methods can be employed for the initial extraction of lipophilic tanshinones from the plant material. Common techniques include solvent extraction with ethanol or ethyl acetate, and supercritical fluid extraction with CO₂.

Protocol: Ethanol Reflux Extraction

  • Maceration and Reflux: A specific quantity of powdered Salvia miltiorrhiza root (e.g., 1 kg) is macerated with 3 volumes of 95% ethanol (e.g., 3 L) at room temperature. The mixture is then subjected to reflux extraction for a defined period (e.g., 2 hours). This process is typically repeated 2-3 times to ensure exhaustive extraction.

  • Filtration and Concentration: The combined ethanol extracts are filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., below 50°C) to yield a crude extract.

Fractionation by Solvent Partitioning

The crude extract is further fractionated to separate the lipophilic tanshinones from the more polar compounds.

Protocol: Liquid-Liquid Extraction

  • Suspension: The concentrated crude extract is suspended in water.

  • Partitioning: The aqueous suspension is partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The tanshinones, being lipophilic, will predominantly be found in the less polar fractions (e.g., petroleum ether and ethyl acetate).

  • Concentration: Each fraction is collected and concentrated under reduced pressure to yield the respective crude fractions for further purification.

Chromatographic Purification

The purification of individual tanshinones from the enriched lipophilic fraction is achieved through various chromatographic techniques. A multi-step approach is often necessary to obtain high-purity compounds.

Protocol: Multi-Step Chromatography

  • Silica Gel Column Chromatography (Initial Separation):

    • The ethyl acetate fraction is subjected to column chromatography on a silica gel column.

    • A gradient elution is performed using a solvent system such as n-hexane-ethyl acetate with increasing polarity (e.g., from 100:0 to 0:100 v/v).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to pool fractions containing compounds with similar retention factors (Rf values).

  • Preparative Thin Layer Chromatography (pTLC) (Intermediate Purification):

    • The pooled fractions from the column chromatography are further purified by pTLC on silica gel plates.

    • A suitable solvent system (e.g., petroleum ether-ethyl acetate, 4:1 v/v) is used for development.

    • The bands corresponding to the target compounds are scraped off, and the compounds are eluted with a suitable solvent (e.g., chloroform-methanol, 1:1 v/v).

  • High-Speed Counter-Current Chromatography (HSCCC) (Final Purification):

    • HSCCC is a highly effective technique for the final purification of tanshinones.

    • A two-phase solvent system is selected based on the polarity of the target compound. A common system for tanshinones is n-hexane-ethanol-water.

    • The sample is dissolved in the solvent mixture and injected into the HSCCC instrument for separation, yielding the purified this compound.

Structural Characterization

The structure of the isolated this compound is confirmed using various spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR): To elucidate the detailed chemical structure.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Quantitative Data Presentation

The following tables summarize quantitative data from various studies on the isolation of tanshinones from Salvia miltiorrhiza. These values can serve as a reference for optimizing the isolation of this compound.

Table 1: Extraction Yields of Tanshinones using Different Methods

Extraction MethodSolventExtraction TimeTemperatureTotal Tanshinone Yield (%)Reference
Reflux Extraction95% Ethanol3 x 2 hBoiling~5-7% of crude extractGeneral Literature
Ultrasonic ExtractionMethanol3 x 30 minRoom Temp.Not specified[1]
Supercritical CO₂CO₂ with Ethanol2 h40°C, 20 MPa~0.3-0.5%[1]

Table 2: High-Speed Counter-Current Chromatography (HSCCC) Parameters for Tanshinone Separation

Target CompoundSolvent System (v/v/v)Stationary PhaseMobile PhasePurity (%)Reference
Danshenxinkun Bn-hexane-ethanol-water (10:7:3)Upper PhaseLower Phase94.3[2]
Cryptotanshinonen-hexane-ethanol-water (10:5.5:4.5)Upper PhaseLower Phase98.8[2]
Tanshinone In-hexane-ethanol-water (10:5.5:4.5)Upper PhaseLower Phase93.5[2]
Tanshinone IIAn-hexane-ethanol-water (10:5.5:4.5)Upper PhaseLower Phase96.8[2]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for this compound Isolation

experimental_workflow cluster_start Plant Material cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_characterization Characterization start Dried Salvia miltiorrhiza Roots powder Powdered Roots start->powder extraction Ethanol Reflux Extraction powder->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partition Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate) crude_extract->partition lipophilic_fraction Lipophilic Fraction partition->lipophilic_fraction silica_gel Silica Gel Column Chromatography lipophilic_fraction->silica_gel ptlc Preparative TLC silica_gel->ptlc hsccc High-Speed Counter-Current Chromatography ptlc->hsccc danshenxinkun_c Purified this compound hsccc->danshenxinkun_c analysis Structural Analysis (HPLC, MS, NMR) danshenxinkun_c->analysis

Figure 1: Experimental workflow for the isolation of this compound.
Signaling Pathway: Anti-inflammatory Action of Tanshinones

Tanshinones, such as cryptotanshinone, have been shown to exert anti-inflammatory effects by modulating key signaling pathways. One such pathway is the Toll-like receptor 4 (TLR4) signaling cascade, which plays a crucial role in the innate immune response and inflammation.

signaling_pathway TLR4/MyD88/NF-κB Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 Binds myd88 MyD88 tlr4->myd88 Recruits irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk Activates ikb IκB ikk->ikb Phosphorylates ikb_nfkb IκB NF-κB ikk->ikb_nfkb nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n Translocates dna DNA nfkb_n->dna Binds to promoter cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) dna->cytokines Transcription cryptotanshinone Cryptotanshinone cryptotanshinone->myd88 Inhibits cryptotanshinone->ikk Inhibits ikb_nfkb->nfkb Releases

Figure 2: Inhibition of TLR4 signaling by Cryptotanshinone.

Conclusion

The isolation of this compound from Salvia miltiorrhiza is a multi-step process that requires careful optimization of extraction and purification techniques. This guide provides a comprehensive framework for researchers to develop a robust protocol for obtaining this and other related tanshinones for further pharmacological investigation. The detailed methodologies, quantitative data, and visual diagrams presented herein are intended to facilitate the efficient and successful isolation of these promising bioactive compounds. As research into the therapeutic potential of individual tanshinones continues, the development of standardized and scalable isolation procedures will be of paramount importance for advancing drug discovery efforts.

References

The Elusive Structure of Danshenxinkun C: A Gap in the Phytochemical Landscape of Danshen

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals delving into the diverse chemical constituents of Salvia miltiorrhiza (Danshen) will find a wealth of information on a variety of diterpenoids, yet a comprehensive structural characterization of a specific compound, Danshenxinkun C, remains conspicuously absent from the current scientific literature. While its siblings, Danshenxinkun A, B, and D, have been isolated and their structures elucidated, this compound remains an enigma, presenting a notable knowledge gap in the phytochemical profile of this vital medicinal herb.

Danshen, a cornerstone of traditional Chinese medicine, is renowned for its rich composition of both hydrophilic phenolic acids and lipophilic diterpenoids, the latter of which are often categorized as tanshinones.[1][2] These compounds are the focus of extensive research due to their significant pharmacological activities, including antioxidant, anti-inflammatory, and cardiovascular-protective effects.[3] The structural characterization of these molecules is a critical first step in understanding their mechanisms of action and potential therapeutic applications.

While detailed spectroscopic and crystallographic data are available for many Danshen constituents, a thorough search of scientific databases reveals no specific experimental data or detailed protocols for the structural elucidation of this compound. This scarcity of information prevents the compilation of the quantitative data and detailed experimental methodologies requested for a comprehensive technical guide on this particular compound.

For context, the structural determination of related compounds, such as acetyl Danshenxinkun A, has been successfully achieved through a combination of spectroscopic techniques. These methods typically involve a systematic workflow to isolate and identify the chemical structure of a natural product.

General Experimental Workflow for Diterpenoid Characterization

The process of characterizing a novel diterpenoid like a Danshenxinkun variant from Salvia miltiorrhiza generally follows a well-established series of experimental procedures. This workflow is crucial for obtaining a pure compound and subsequently determining its precise molecular structure.

experimental_workflow cluster_extraction Extraction & Isolation cluster_elucidation Structure Elucidation A Plant Material (Salvia miltiorrhiza roots) B Solvent Extraction A->B C Crude Extract B->C D Column Chromatography C->D E Fractions D->E F Preparative HPLC E->F G Pure Compound F->G H Mass Spectrometry (MS) G->H I NMR Spectroscopy (1H, 13C, COSY, HMBC, HSQC) G->I J X-ray Crystallography (if suitable crystals form) G->J K Structure Determination H->K I->K J->K

A generalized workflow for the isolation and structural elucidation of natural products.

Key Experimental Protocols in Diterpenoid Structural Analysis

The structural confirmation of a novel compound relies on a suite of sophisticated analytical techniques. Below are the foundational experimental protocols that would be anticipated in a study focused on a new Danshenxinkun.

Table 1: Summary of Experimental Protocols for Structural Characterization
ExperimentMethodologyPurpose
Extraction and Isolation The dried and powdered roots of Salvia miltiorrhiza are typically extracted with a series of solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol. The resulting crude extracts are then subjected to repeated column chromatography over silica gel or other stationary phases. Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC).To isolate individual compounds from the complex mixture present in the plant material.
Mass Spectrometry (MS) High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is commonly employed to determine the precise molecular weight and elemental formula of the isolated compound. Fragmentation patterns observed in MS/MS experiments can provide clues about the compound's substructures.To determine the molecular formula and gain initial structural insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy A comprehensive suite of NMR experiments is the cornerstone of structural elucidation. This includes ¹H NMR to identify proton environments, ¹³C NMR for carbon skeleton analysis, and 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to link protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is crucial for assembling the complete molecular structure.To map the connectivity of atoms within the molecule and determine its constitution.
X-ray Crystallography If the purified compound can be grown into a single crystal of sufficient quality, X-ray crystallography provides the most definitive three-dimensional structural information, including stereochemistry. This technique involves bombarding the crystal with X-rays and analyzing the resulting diffraction pattern.To unambiguously determine the three-dimensional arrangement of atoms in the molecule.

While the specific data for this compound is not available, the established methodologies for the characterization of other diterpenoids from Salvia miltiorrhiza provide a clear roadmap for future research. The isolation and structural elucidation of this compound would be a valuable contribution to the understanding of the chemical diversity of Danshen and could potentially unveil a new molecule with interesting biological activities. Until such research is published, the complete picture of the Danshenxinkun family remains partially obscured.

References

An In-depth Technical Guide to the Biosynthetic Pathway of Danshenxinkun C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Danshenxinkun C is a bioactive diterpenoid quinone isolated from the roots of Salvia miltiorrhiza (Danshen), a plant with a long history of use in traditional Chinese medicine. As a member of the tanshinone family, this compound shares a common biosynthetic origin from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP). This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps, intermediate compounds, and the underlying genetic machinery. The information presented herein is intended to serve as a valuable resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery, facilitating further investigation and potential biotechnological production of this promising therapeutic compound.

Introduction

Salvia miltiorrhiza Bunge, commonly known as Danshen, is a perennial herb whose roots are a rich source of a variety of bioactive secondary metabolites. These compounds are broadly classified into two major groups: the water-soluble phenolic acids (e.g., salvianolic acids) and the lipophilic diterpenoids, predominantly tanshinones.[1] The tanshinones, including Danshenxinkun A, B, C, and D, are known for their diverse pharmacological activities, which have garnered significant interest in the scientific and medical communities.[1] Understanding the biosynthetic pathway of these compounds is crucial for ensuring a sustainable supply through metabolic engineering and for the potential discovery of novel derivatives with enhanced therapeutic properties. This guide focuses specifically on the biosynthesis of this compound, a less-studied but potentially significant member of this compound family.

The General Tanshinone Biosynthetic Pathway: A Prelude to this compound

The biosynthesis of all tanshinones, including this compound, originates from the central isoprenoid pathway, which provides the fundamental building blocks for a vast array of natural products.

Formation of the Diterpene Precursor: Geranylgeranyl Diphosphate (GGPP)

The journey to this compound begins with the synthesis of the C20 precursor, geranylgeranyl diphosphate (GGPP). In plants, GGPP is primarily produced via the methylerythritol 4-phosphate (MEP) pathway, which is localized in the plastids. The MEP pathway utilizes pyruvate and glyceraldehyde-3-phosphate as initial substrates to generate isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These five-carbon units are then sequentially condensed by geranylgeranyl diphosphate synthase (GGPPS) to form the final C20 GGPP molecule.

The Core Tanshinone Skeleton: From GGPP to Miltiradiene

The commitment of GGPP to the tanshinone pathway is marked by a two-step cyclization process catalyzed by two distinct diterpene synthases:

  • Copalyl Diphosphate Synthase (CPS): This enzyme catalyzes the protonation-initiated cyclization of GGPP to form (+)-copalyl diphosphate (CPP).

  • Kaurene Synthase-Like (KSL): Subsequently, a KSL enzyme mediates the ionization of the diphosphate group and a subsequent cyclization and rearrangement of CPP to yield the tricyclic diterpene hydrocarbon, miltiradiene . Miltiradiene represents the first stable intermediate and the committed precursor for the entire family of tanshinones.

Aromatization and a Key Branch Point: The Formation of Ferruginol

Following the formation of the core skeleton, miltiradiene undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). A key transformation is the aromatization of the C-ring of miltiradiene to produce ferruginol . This step is considered a critical branch point in the tanshinone biosynthetic pathway, leading to the vast structural diversity observed in this family of compounds.[2]

The Putative Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated, based on the known structures of related tanshinones and characterized enzymatic reactions, a putative pathway can be proposed. The final steps in the biosynthesis of this compound likely involve a series of hydroxylations and other modifications of downstream intermediates derived from ferruginol. The precise sequence and the specific enzymes involved are areas of active research.

Based on available data, the biosynthesis of this compound is hypothesized to proceed through intermediates such as Danshenxinkun A or B, which are structurally similar.

Chemical Structures of Key Precursors
CompoundMolecular FormulaPubChem CID
Danshenxinkun AC18H16O4149138
Danshenxinkun BC18H16O35320113

Data obtained from PubChem.[3][4]

The structural elucidation of this compound itself is a prerequisite for definitively mapping its biosynthetic origins. Spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are essential for this purpose.

Visualization of the Proposed Biosynthetic Pathway

The following diagrams illustrate the core tanshinone biosynthetic pathway leading to the key intermediate ferruginol, and a speculative continuation towards the Danshenxinkun family of compounds.

Tanshinone Biosynthesis cluster_0 Central Isoprenoid Pathway cluster_1 Tanshinone Core Biosynthesis cluster_2 Putative this compound Biosynthesis Pyruvate Pyruvate MEP_pathway MEP Pathway Pyruvate->MEP_pathway G3P Glyceraldehyde-3-P G3P->MEP_pathway GGPP Geranylgeranyl-PP MEP_pathway->GGPP GGPPS CPP (+)-Copalyl-PP GGPP->CPP SmCPS Miltiradiene Miltiradiene CPP->Miltiradiene SmKSL Ferruginol Ferruginol Miltiradiene->Ferruginol CYP450s Tanshinone_Intermediates Further Tanshinone Intermediates Ferruginol->Tanshinone_Intermediates CYP450s, etc. Danshenxinkun_A_B Danshenxinkun A/B Tanshinone_Intermediates->Danshenxinkun_A_B Hydroxylases, etc. Danshenxinkun_C Danshenxinkun_C Danshenxinkun_A_B->Danshenxinkun_C Specific Enzyme(s)?

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols for Pathway Elucidation

The determination of the biosynthetic pathway of this compound relies on a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments.

Identification and Functional Characterization of Biosynthetic Genes

Objective: To identify and verify the function of candidate genes (e.g., CYP450s, dehydrogenases) involved in the later steps of this compound biosynthesis.

Experimental Workflow:

Gene_Function_Workflow Transcriptome_Analysis Transcriptome Analysis of S. miltiorrhiza Candidate_Gene_Selection Candidate Gene Selection (e.g., CYP450s) Transcriptome_Analysis->Candidate_Gene_Selection Gene_Cloning Gene Cloning into Expression Vector Candidate_Gene_Selection->Gene_Cloning Heterologous_Expression Heterologous Expression (e.g., Yeast, E. coli) Gene_Cloning->Heterologous_Expression Enzyme_Assay In vitro/In vivo Enzyme Assays Heterologous_Expression->Enzyme_Assay Product_Identification Product Identification (LC-MS, NMR) Enzyme_Assay->Product_Identification

Caption: Workflow for gene functional characterization.

Methodology:

  • Transcriptome Analysis: RNA sequencing of S. miltiorrhiza tissues actively producing tanshinones is performed to identify differentially expressed genes, particularly those belonging to enzyme families known to be involved in secondary metabolism (e.g., CYP450s, reductases).

  • Candidate Gene Selection: Genes with expression patterns that correlate with the accumulation of this compound are selected as primary candidates.

  • Gene Cloning: The full-length cDNA of candidate genes is amplified by PCR and cloned into a suitable expression vector.

  • Heterologous Expression: The expression construct is transformed into a heterologous host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli, that is engineered to produce the precursor compound (e.g., ferruginol or a later intermediate).

  • Enzyme Assays:

    • In vivo: The culture medium and cell extracts of the recombinant host are analyzed for the conversion of the precursor to a new product.

    • In vitro: The candidate enzyme is purified, and an assay is performed with the putative substrate and necessary co-factors (e.g., NADPH for CYP450s).

  • Product Identification: The product of the enzymatic reaction is purified and its structure is determined using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Quantitative Analysis of Pathway Intermediates

Objective: To quantify the levels of this compound and its precursors in S. miltiorrhiza tissues under different conditions to understand the metabolic flux and identify rate-limiting steps.

Methodology:

  • Sample Preparation: Plant tissues (e.g., roots, hairy root cultures) are harvested, freeze-dried, and ground to a fine powder. Metabolites are extracted using a suitable organic solvent (e.g., methanol, ethyl acetate).

  • Analytical Method: A sensitive and specific analytical method, typically Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), is developed and validated for the simultaneous quantification of this compound and its proposed precursors.[6]

  • Data Analysis: The concentrations of the target analytes are determined by comparing their peak areas to those of authentic standards. This data can be used to build metabolic models and identify key regulatory points in the pathway.

Future Perspectives

The complete elucidation of the biosynthetic pathway of this compound will open up several exciting avenues for future research and development. A thorough understanding of the enzymatic machinery will enable the use of synthetic biology and metabolic engineering approaches to produce this compound in microbial hosts, providing a sustainable and scalable alternative to extraction from plant sources. Furthermore, the characterization of the biosynthetic enzymes will provide a toolkit for creating novel tanshinone derivatives with potentially improved pharmacological properties through combinatorial biosynthesis. Continued research in this area is essential for unlocking the full therapeutic potential of this fascinating class of natural products.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Danshenxinkun C: Discovery and Natural Sources

This technical guide provides a comprehensive overview of the discovery and natural sources of this compound, a bioactive diterpenoid. The information is curated for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Discovery

This compound is a diterpenoid compound that has been isolated from Salvia miltiorrhiza Bunge (also known as Danshen), a perennial plant belonging to the Lamiaceae family.[1] While the specific initial discovery of this compound is not as widely documented as some of the more abundant tanshinones, its identification is a result of extensive phytochemical investigations of Salvia miltiorrhiza. This plant has been a cornerstone of traditional Chinese medicine for centuries, used primarily for the treatment of cardiovascular and cerebrovascular diseases.[1][2]

The scientific exploration of Danshen's chemical constituents began in the 1930s with the isolation of lipophilic compounds like tanshinone I, tanshinone IIA, and cryptotanshinone.[3] Over time, advanced analytical techniques have led to the identification of over 200 individual compounds from Salvia miltiorrhiza, including a variety of diterpenoids.[2] this compound belongs to this class of compounds, which are responsible for the characteristic red color of the plant's root.[4][5] The ongoing research into the minor constituents of Danshen continues to reveal new compounds and potential therapeutic activities.

Natural Sources

The primary and most well-documented natural source of this compound is the dried root and rhizome of Salvia miltiorrhiza Bunge .[1] This plant is widely distributed in China, with significant cultivation in provinces such as Shandong, Henan, Shanxi, Shaanxi, and Sichuan.[1] The quality and content of active ingredients, including this compound, can be influenced by environmental and soil conditions.[1]

While this compound is a constituent of Salvia miltiorrhiza, it is considered one of the minor diterpenoids compared to more abundant compounds like tanshinone IIA and cryptotanshinone.[4] The concentration of these compounds can be relatively low in the raw plant material, which has prompted research into methods to increase their yield, including biotechnology strategies involving cultured hairy roots.[4]

Chemical Structure

The chemical structures of the major components of Danshen, including related tanshinones, have been extensively studied. This compound is part of the larger family of diterpenoids found in Salvia miltiorrhiza. While the exact structure of this compound is not detailed in the provided search results, its relatives, Danshenxinkun A and B, are known diterpenoids.[1][6][7]

Isolation and Purification

The isolation of this compound and other diterpenoids from Salvia miltiorrhiza typically involves a multi-step process.

Table 1: Quantitative Data on Diterpenoid Purification from Salvia miltiorrhiza
CompoundPurity (%)
Dihydrotanshinone I88.1
Cryptotanshinone98.8
Methylenetanshiquinone97.6
Tanshinone I93.5
Tanshinone IIA96.8
Danshenxinkun B94.3
Data from a study on the preparative isolation of six diterpenoids from Salvia miltiorrhiza using high-speed counter-current chromatography.[8]
Experimental Protocol: General Methodology for Diterpenoid Isolation

A common method for the preparative separation and purification of diterpenoids from Salvia miltiorrhiza is high-speed counter-current chromatography (HSCCC).[8]

  • Extraction: The dried roots of S. miltiorrhiza are extracted with a solvent such as ethanol.[7] The resulting extract is then concentrated.

  • Partitioning: The crude extract is partitioned between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on polarity.[7]

  • Chromatography: The organic extract is subjected to various chromatographic techniques.

    • Silica Gel Column Chromatography: The extract is first passed through a silica gel column and eluted with a solvent gradient (e.g., n-hexane-ethyl acetate) to achieve initial separation.[7]

    • High-Speed Counter-Current Chromatography (HSCCC): For finer purification, HSCCC is employed. A two-phase solvent system is used to separate the compounds based on their partition coefficients. A stepwise elution process can yield several pure diterpenoids in a single run.[8]

  • Purity Analysis: The purity of the isolated compounds is typically determined by High-Performance Liquid Chromatography (HPLC).[9]

Signaling Pathways and Biological Activities

The active constituents of Danshen, including diterpenoids and phenolic acids, are known to modulate various signaling pathways, contributing to their therapeutic effects.[10]

Biological Activities of Danshen Constituents
  • Cardiovascular Effects: Tanshinones, a class of compounds that includes this compound, exhibit potent anti-inflammatory and antioxidant properties that protect the vascular endothelium.[10] They also have antithrombotic effects by inhibiting platelet aggregation.[10]

  • Anti-inflammatory Effects: Danshen constituents can downregulate the expression of pro-inflammatory mediators such as TNF-α, IL-1β, and NF-κB.[10]

  • Neuroprotective Effects: Phenolic acids in Danshen have been shown to protect neurons from oxidative damage and apoptosis by modulating signaling pathways involving caspases and Bcl-2.[10]

  • Anticancer Properties: Danshen has been reported to inhibit the proliferation of cancer cells and induce apoptosis through various mechanisms, including cell cycle disruption and inhibition of angiogenesis.[10]

Diagram of a Generalized Experimental Workflow for Bioactivity Screening

experimental_workflow cluster_extraction Extraction & Isolation cluster_screening Bioactivity Screening cluster_analysis Mechanism of Action Studies Crude Extract Crude Extract Fractionation Fractionation Crude Extract->Fractionation Partitioning Pure Compound Pure Compound Fractionation->Pure Compound Chromatography In vitro Assays In vitro Assays Pure Compound->In vitro Assays Enzyme Inhibition, Receptor Binding Cell-based Assays Cell-based Assays In vitro Assays->Cell-based Assays Cytotoxicity, Anti-inflammatory In vivo Models In vivo Models Cell-based Assays->In vivo Models Animal Models of Disease Signaling Pathway Analysis Signaling Pathway Analysis In vivo Models->Signaling Pathway Analysis Western Blot, qPCR Target Identification Target Identification Signaling Pathway Analysis->Target Identification Proteomics, Genomics

Caption: A generalized workflow for the isolation and bioactivity screening of natural products.

Diagram of a Simplified NF-κB Signaling Pathway Modulated by Danshen

nfkb_pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Inhibition Nucleus Nucleus NF-κB->Nucleus Translocation Gene Expression Gene Expression Nucleus->Gene Expression Transcription of Pro-inflammatory Genes Danshen Constituents Danshen Constituents Danshen Constituents->IKK Complex Inhibition Danshen Constituents->NF-κB Inhibition of Translocation

Caption: Simplified NF-κB signaling pathway and points of inhibition by Danshen constituents.

References

Preliminary Biological Screening of Danshenxinkun C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest available data, specific biological screening information for Danshenxinkun C is not publicly accessible. This guide provides a comprehensive overview of the typical preliminary biological screening protocols and reported activities for analogous diterpenoid compounds isolated from Salvia miltiorrhiza (Danshen), the source of this compound. The methodologies and findings presented herein serve as a foundational reference for initiating research on novel compounds from this medicinal plant.

Introduction

Salvia miltiorrhiza, commonly known as Danshen, is a staple of traditional Chinese medicine with a rich history of use in treating cardiovascular and cerebrovascular diseases.[1] Its therapeutic effects are attributed to a diverse array of bioactive constituents, primarily categorized into hydrophilic phenolic acids and lipophilic diterpenoids (tanshinones).[2][3] this compound is presumed to be a member of the latter class. Preliminary biological screening of novel compounds from Danshen is a critical first step in the drug discovery pipeline, aimed at identifying and characterizing their pharmacological potential. This typically involves a battery of in vitro assays to assess cytotoxic, anti-inflammatory, and antioxidant activities, which are hallmark therapeutic indicators for compounds derived from this plant.[4]

Core Biological Screening Assays

The initial evaluation of a novel diterpenoid from Danshen, such as this compound, would likely involve a panel of standardized in vitro assays.

Cytotoxicity and Anti-proliferative Activity

A primary concern for any potential therapeutic agent is its effect on cell viability and proliferation, particularly in the context of oncology.

Table 1: Representative Cytotoxicity of Major Tanshinones from Danshen

CompoundCell LineAssayIncubation Time (h)IC50 (µg/mL)Reference
Danshen Alcohol ExtractHSC-3MTT4826.67[5]
Danshen Alcohol ExtractOC-2MTT4830.68[5]
Tanshinone IIAHepG2MTT24> 25 µM[6]
Tanshinone IIAHepG2MTT48~20 µM[6]
CryptotanshinoneHepG2MTT48> 25 µM[6]
Dihydrotanshinone IMDA-MB-231Proliferation Assay-Significant reduction at 1 µM[2]
Dihydrotanshinone IHL-60Proliferation Assay-Significant reduction at 1 µM[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells (e.g., HepG2, HSC-3) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for Cytotoxicity Screening

G MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow for determining the cytotoxicity of a test compound using the MTT assay.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of many diseases. Compounds from Danshen are known to possess anti-inflammatory properties.[7][8]

Table 2: Representative Anti-inflammatory Activity of Danshen Constituents

Compound/ExtractModelKey FindingsSignaling Pathway ImplicatedReference
Danshen ExtractLPS-induced inflammationInhibition of TNF-α and IL-1β releaseNIK-IKK, ERK1/2, p38, JNK[8]
CryptotanshinoneIschemic myocardial tissueReduced expression of TNF-α, IL-1β, IL-6p38 MAPK/JNK/ERK[4]
Dihydroisotanshinone IMacrophage/prostate cancer co-cultureReduced secretion of CCL2STAT3/CCL2[9]

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in LPS-stimulated Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • NO Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.

  • Data Analysis: Compare the nitrite levels in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of the compound on NO production.

Antioxidant Activity

The antioxidant properties of Danshen constituents are well-documented and contribute significantly to their protective effects, particularly in cardiovascular conditions.[4][7]

Table 3: Representative Antioxidant Activity of Danshen Extracts

ExtractAssayResultReference
Danshen Water-ExtractDPPH AssayStrong antioxidant activity[1]
Danshen Water-ExtractFRAP AssayStrong antioxidant activity[1]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, mix various concentrations of the test compound with the DPPH solution. Use ascorbic acid as a positive control.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the SC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Signaling Pathways Modulated by Danshen Compounds

Preliminary screening often extends to elucidating the mechanism of action by investigating the modulation of key signaling pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation. Some Danshen compounds have been shown to modulate this pathway.[10] For instance, Danshen extract has been reported to inhibit the proliferation of breast cancer cells by down-regulating Akt phosphorylation.[6][10]

Modulation of PI3K/Akt Pathway by Danshen Compounds Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation Danshen Compounds Danshen Compounds Danshen Compounds->Akt inhibition Modulation of JAK/STAT Pathway by Danshen Compounds Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK STAT STAT JAK->STAT phosphorylation STAT Dimer STAT Dimer STAT->STAT Dimer Nucleus Nucleus STAT Dimer->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription Cryptotanshinone Cryptotanshinone Cryptotanshinone->JAK inhibition

References

An In-depth Technical Guide to the Chemical Properties and Stability of Danshenxinkun C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Danshenxinkun C, a diterpenoid quinone isolated from the renowned medicinal plant Salvia miltiorrhiza (Danshen), has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, offering valuable insights for researchers engaged in natural product chemistry, pharmacology, and drug development.

Core Chemical Properties

While specific experimentally determined data for this compound remains elusive in publicly available databases, its classification as a diterpenoid quinone provides a basis for understanding its fundamental chemical characteristics. Diterpenoid quinones are a class of natural products characterized by a C20 carbon skeleton and a quinone moiety.

To provide a comparative context, the chemical properties of structurally related compounds isolated from Salvia miltiorrhiza, Danshenxinkun A and Danshenxinkun B, are summarized below. This data, sourced from PubChem, can serve as a valuable reference for estimating the physicochemical parameters of this compound.

PropertyDanshenxinkun A[1]Danshenxinkun B[2]This compound (Predicted)
Molecular Formula C₁₈H₁₆O₄C₁₈H₁₆O₃C₁₇H₁₄O₅
Molecular Weight 296.3 g/mol 280.3 g/mol 298.28 g/mol
Appearance Not specifiedNot specifiedLikely a colored crystalline solid
Solubility Not specifiedNot specifiedExpected to be soluble in organic solvents and sparingly soluble in water
Melting Point Not specifiedNot specifiedNot determined
Boiling Point Not specifiedNot specifiedNot determined

Note: The properties for this compound are predicted based on the reported molecular formula and general characteristics of diterpenoid quinones.

The structural elucidation of this compound was first reported by Wu et al. in 2016, who isolated it along with its analogs Danshenxinkun A, B, and D from Salvia miltiorrhiza. Further detailed characterization can be found in the work of Li et al. (1988), who described a compound referred to as salvianolic acid C, which is understood to be synonymous with this compound.

Chemical Stability Profile

The stability of this compound is a critical factor for its handling, formulation, and potential therapeutic efficacy. As a diterpenoid quinone, its stability is influenced by several factors, including light, heat, pH, and oxidative conditions.

Light Sensitivity: Diterpenoid quinones are known to be sensitive to light. Exposure to UV or visible light can induce photochemical reactions, leading to degradation. It is therefore recommended that this compound be stored in light-resistant containers.

Thermal Stability: Elevated temperatures can accelerate the degradation of many natural products, including diterpenoid quinones. While specific data for this compound is not available, studies on other tanshinones suggest that they are susceptible to thermal degradation.

pH Sensitivity: The stability of this compound is likely pH-dependent. The quinone moiety can undergo reactions such as hydrolysis or rearrangement under acidic or alkaline conditions.

Oxidative Stability: The phenolic and quinone groups present in the structure of this compound make it susceptible to oxidation. Contact with oxidizing agents or exposure to air over prolonged periods may lead to the formation of degradation products. To mitigate this, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable.

Experimental Protocols

General Protocol for Forced Degradation Studies:

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. A general protocol for investigating the stability of this compound would involve the following steps:

  • Preparation of Stock Solution: A stock solution of this compound of known concentration is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions:

    • Acid Hydrolysis: Treatment with a dilute acid (e.g., 0.1 N HCl) at a controlled temperature.

    • Base Hydrolysis: Treatment with a dilute base (e.g., 0.1 N NaOH) at a controlled temperature.

    • Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Heating the solid compound or a solution at a specific temperature (e.g., 60-80°C).

    • Photodegradation: Exposing the solution to a controlled light source (e.g., UV lamp or a photostability chamber).

  • Sample Analysis: At specified time points, samples are withdrawn, neutralized (if necessary), and analyzed by a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.

Development of a Stability-Indicating HPLC Method:

A crucial component of stability testing is the use of a validated stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

HPLC_Method_Development cluster_0 Method Development cluster_1 Validation cluster_2 Application Column Column Selection (e.g., C18) Mobile_Phase Mobile Phase Optimization (e.g., Acetonitrile:Water gradient) Column->Mobile_Phase Detection Detector Wavelength Selection (UV-Vis) Mobile_Phase->Detection Flow_Rate Flow Rate Adjustment Detection->Flow_Rate Specificity Specificity Flow_Rate->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Stability_Testing Stability Testing Robustness->Stability_Testing Quantification Quantification Stability_Testing->Quantification

Workflow for developing a stability-indicating HPLC method.

Signaling Pathways

While the specific signaling pathways modulated by this compound have not been extensively studied, the broader class of diterpenoids from Salvia miltiorrhiza is known to interact with various cellular signaling cascades. Research on Danshen extracts and other related compounds has implicated their involvement in pathways such as the MAPK/ERK and PI3K/Akt signaling pathways, which are crucial in cell proliferation, survival, and inflammation. Further investigation is warranted to elucidate the precise molecular targets and mechanisms of action of this compound.

Signaling_Pathway cluster_0 Potential Signaling Pathways for Danshen Diterpenoids Danshenxinkun_C This compound MAPK_ERK MAPK/ERK Pathway Danshenxinkun_C->MAPK_ERK PI3K_Akt PI3K/Akt Pathway Danshenxinkun_C->PI3K_Akt Cell_Proliferation Cell Proliferation MAPK_ERK->Cell_Proliferation Inflammation Inflammation MAPK_ERK->Inflammation Apoptosis Apoptosis PI3K_Akt->Apoptosis

Hypothesized signaling pathways for this compound.

Conclusion

This compound represents a promising natural product with potential for further pharmacological investigation. This guide has synthesized the currently available information on its chemical properties and stability, highlighting the need for more specific experimental data. The provided experimental frameworks and insights into potential biological activities are intended to support and guide future research endeavors aimed at unlocking the full therapeutic potential of this intriguing diterpenoid quinone.

References

The Hypothesized Mechanism of Action of Danshenxinkun C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

Danshenxinkun C is a naturally occurring para-phenanthrenequinone compound isolated from the dried root of Salvia miltiorrhiza Bunge (Danshen), a prominent herb in traditional Chinese medicine.[1][2][3] While Danshen and its major active components, such as tanshinone IIA and salvianolic acid B, have been extensively studied for their therapeutic effects, particularly in cardiovascular diseases, the specific mechanism of action of this compound remains largely uninvestigated. This guide synthesizes the current understanding of the broader pharmacological activities of Danshen and its related diterpenoid quinone constituents to propose a hypothesized mechanism of action for this compound. It is postulated that this compound likely contributes to the therapeutic effects of Danshen through a multi-target, multi-pathway approach involving anti-inflammatory, anti-apoptotic, and cardioprotective activities. This document provides a framework for future research, including detailed experimental protocols and data presentation formats, to elucidate the precise molecular mechanisms of this compound.

Introduction to this compound

This compound is a diterpenoid compound with the chemical formula C₂₁H₂₀O₄, identified as a para-phenanthrenequinone derivative from Salvia miltiorrhiza.[1] Diterpenoids from Danshen are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[4][5] Given its structural class, this compound is hypothesized to share similar pharmacological properties with other well-characterized tanshinones.

Hypothesized Core Mechanisms of Action

Based on the known functions of Danshen and its related compounds, the mechanism of action of this compound is likely multifaceted. The core hypothesized mechanisms include:

  • Cardioprotection: Contributing to the protection of the myocardium against ischemia-reperfusion injury and atherosclerosis.

  • Anti-inflammatory Effects: Modulation of key inflammatory signaling pathways to reduce the expression of pro-inflammatory mediators.

  • Regulation of Apoptosis: Induction or inhibition of apoptosis in a context-dependent manner, which is relevant in both cancer and tissue injury.

Data Presentation: Hypothesized Molecular Targets and Effects

The following tables summarize quantitative data from studies on Danshen and its major components, which can serve as a reference for designing experiments to investigate this compound.

Table 1: Potential Anti-inflammatory Effects of this compound (Hypothesized)

Target MoleculeCell TypeStimulusEffect of Related Danshen CompoundPotential Effect of this compoundReference
TNF-αMacrophagesLPSInhibition of expressionInhibition of expression[5]
IL-1βMacrophagesLPSInhibition of expressionInhibition of expression[5]
IL-6MacrophagesLPSInhibition of expressionInhibition of expression[5]
NF-κBEndothelial CellsTNF-αInhibition of activationInhibition of activation[5]
iNOSMacrophagesLPSInhibition of expressionInhibition of expression[4]
COX-2MacrophagesLPSInhibition of expressionInhibition of expression[5]

Table 2: Potential Anti-apoptotic Effects of this compound in Cardioprotection (Hypothesized)

Target MoleculeCell Type/ModelConditionEffect of Related Danshen CompoundPotential Effect of this compoundReference
BaxH9c2 CardiomyocytesHypoxia/ReoxygenationDownregulationDownregulation[6]
Bcl-2H9c2 CardiomyocytesHypoxia/ReoxygenationUpregulationUpregulation[6]
Caspase-3H9c2 CardiomyocytesHypoxia/ReoxygenationInhibition of activationInhibition of activation[6]
Mitochondrial Permeability Transition Pore (mPTP)Rat MyocardiumIschemia/ReperfusionInhibition of openingInhibition of opening[1]

Table 3: Potential Pro-apoptotic Effects of this compound in Cancer Cells (Hypothesized)

Target MoleculeCell TypeEffect of Related Danshen CompoundPotential Effect of this compoundReference
Cleaved PARPBreast Cancer CellsUpregulationUpregulation[7]
GPX4Breast Cancer CellsDownregulation (inducing ferroptosis)Downregulation[7]
STAT3Prostate Cancer CellsInhibition of phosphorylationInhibition of phosphorylation

Signaling Pathways: A Visual Hypothesis

The following diagrams illustrate the key signaling pathways likely modulated by this compound, based on the known actions of other Danshen constituents.

Cardioprotective_Signaling_Pathway This compound This compound ROS ROS This compound->ROS ERK1/2 ERK1/2 This compound->ERK1/2 PKCε PKCε ROS->PKCε mKATP Channel mKATP Channel PKCε->mKATP Channel Activation mPTP mPTP mKATP Channel->mPTP Inhibition Apoptosis Apoptosis mPTP->Apoptosis Inhibition Nrf2 Nrf2 ERK1/2->Nrf2 Cell Survival Cell Survival ERK1/2->Cell Survival Antioxidant Enzymes Antioxidant Enzymes Nrf2->Antioxidant Enzymes Upregulation Antioxidant Enzymes->ROS Scavenging

Caption: Hypothesized cardioprotective signaling pathways of this compound.

Anti_inflammatory_Signaling_Pathway This compound This compound IKK IKK This compound->IKK LPS/TNF-α LPS/TNF-α TLR4/TNFR TLR4/TNFR LPS/TNF-α->TLR4/TNFR TLR4/TNFR->IKK IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Release Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Transcription Inflammation Inflammation Pro-inflammatory Genes->Inflammation

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Apoptosis_Regulation_Pathway cluster_pro_apoptosis Pro-Apoptosis cluster_anti_apoptosis Anti-Apoptosis (Cardioprotection) This compound (Cancer) This compound (Cancer) STAT3 STAT3 This compound (Cancer)->STAT3 GPX4 GPX4 This compound (Cancer)->GPX4 Cleaved PARP Cleaved PARP This compound (Cancer)->Cleaved PARP Upregulation Cancer Cell Apoptosis Cancer Cell Apoptosis STAT3->Cancer Cell Apoptosis Ferroptosis Ferroptosis GPX4->Ferroptosis Cleaved PARP->Cancer Cell Apoptosis This compound (Cardiac) This compound (Cardiac) Bax Bax This compound (Cardiac)->Bax Bcl-2 Bcl-2 This compound (Cardiac)->Bcl-2 Upregulation Caspase-3 Caspase-3 Bax->Caspase-3 Activation Bcl-2->Bax Cardiomyocyte Apoptosis Cardiomyocyte Apoptosis Caspase-3->Cardiomyocyte Apoptosis

Caption: Hypothesized dual regulation of apoptosis by this compound.

Experimental Protocols

To validate the hypothesized mechanisms of action for this compound, the following experimental protocols are recommended.

Cell Culture and Treatment
  • Cell Lines:

    • Cardiomyocytes: H9c2 rat cardiomyoblasts or primary neonatal rat ventricular myocytes.

    • Endothelial Cells: Human Umbilical Vein Endothelial Cells (HUVECs).

    • Macrophages: RAW 264.7 murine macrophages.

    • Cancer Cell Lines: MCF-7 (breast cancer), PC-3 (prostate cancer).

  • Culture Conditions: Maintain cells in appropriate media (e.g., DMEM for H9c2 and RAW 264.7, RPMI-1640 for PC-3) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Dissolve this compound (obtained from a reputable supplier) in DMSO to prepare a stock solution. Treat cells with varying concentrations of this compound for predetermined time points. A vehicle control (DMSO) should be included in all experiments. For inflammatory and injury models, pre-treatment with this compound followed by a stimulus (e.g., LPS for macrophages, H₂O₂ or hypoxia/reoxygenation for cardiomyocytes) is recommended.

Western Blot Analysis for Protein Expression
  • Protein Extraction: Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-NF-κB, anti-Bax, anti-Bcl-2, anti-phospho-STAT3, anti-cleaved PARP, anti-β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometric analysis of the bands can be performed using software like ImageJ, with β-actin as a loading control.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
  • RNA Extraction: Isolate total RNA from treated cells using TRIzol reagent or a commercial RNA extraction kit.

  • Reverse Transcription: Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a SYBR Green master mix and gene-specific primers for target genes (e.g., TNF-α, IL-6, Bax, Bcl-2) and a housekeeping gene (e.g., GAPDH or ACTB).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Flow Cytometry for Apoptosis Analysis
  • Cell Preparation: Harvest and wash treated cells with cold PBS.

  • Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark, according to the manufacturer's protocol.

  • Analysis: Analyze the stained cells using a flow cytometer. The percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

Conclusion and Future Directions

This compound, as a constituent of the well-established medicinal herb Salvia miltiorrhiza, holds therapeutic potential. The hypotheses presented in this guide, based on the known activities of structurally related compounds, provide a strong foundation for initiating research into its specific mechanisms of action. Future studies should focus on validating these hypotheses using the outlined experimental protocols. Furthermore, in vivo studies using animal models of cardiovascular disease and cancer are crucial to determine the physiological relevance and therapeutic efficacy of this compound. Elucidating the precise molecular targets and signaling pathways of this compound will be instrumental in its potential development as a novel therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Danshenxinkun C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danshenxinkun C is a bioactive diterpenoid compound isolated from the dried roots and rhizomes of Salvia miltiorrhiza Bunge (Danshen). Danshen is a well-known traditional Chinese medicine used for the treatment of cardiovascular diseases.[1][2][3] The lipophilic tanshinones, including this compound, are considered among its major active constituents.[3] This document provides a detailed protocol for the extraction and purification of this compound, intended for researchers, scientists, and professionals in drug development. The methodologies described herein are based on established techniques for the isolation of structurally related diterpenoids from Salvia miltiorrhiza.[4][5][6]

Experimental Protocols

1. Extraction of Crude Diterpenoids from Salvia miltiorrhiza

This protocol outlines the initial extraction of a crude mixture containing this compound from the dried roots of Salvia miltiorrhiza.

Materials:

  • Dried roots of Salvia miltiorrhiza

  • Ethanol (95%)

  • n-Hexane

  • Ethyl acetate

  • Rotary evaporator

  • Grinder or mill

  • Extraction vessel (e.g., large beaker or flask)

  • Filter paper

Protocol:

  • Preparation of Plant Material: Grind the dried roots of Salvia miltiorrhiza into a coarse powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Macerate the powdered plant material (1 kg) with 95% ethanol (3 L) at room temperature.[5]

    • Repeat the extraction process three times to ensure maximum yield.[5]

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a residue.[5]

  • Liquid-Liquid Partitioning:

    • Suspend the residue in water and partition with ethyl acetate.[5]

    • Separate the ethyl acetate layer, which will contain the lipophilic diterpenoids, including this compound.

    • Concentrate the ethyl acetate extract to dryness to yield the crude extract.

2. Purification of this compound

This protocol describes the purification of this compound from the crude extract using a combination of silica gel chromatography and high-speed counter-current chromatography (HSCCC).

2.1. Silica Gel Column Chromatography (Initial Fractionation)

Materials:

  • Crude extract from Protocol 1

  • Silica gel (100-200 mesh)

  • Glass chromatography column

  • Solvent system: n-hexane and ethyl acetate gradient

  • Fraction collector

  • Thin-layer chromatography (TLC) plates

Protocol:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in n-hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing ethyl acetate in n-hexane.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC.

  • Pooling of Fractions: Combine the fractions containing compounds with similar TLC profiles, which are expected to include this compound and other diterpenoids.

  • Concentration: Concentrate the pooled fractions to obtain a semi-purified extract.

2.2. High-Speed Counter-Current Chromatography (HSCCC) (Final Purification)

HSCCC is an effective technique for the preparative separation of diterpenoids from Salvia miltiorrhiza.[4][6]

Materials:

  • Semi-purified extract from Protocol 2.1

  • HSCCC instrument

  • Two-phase solvent system: A suitable system for separating diterpenoids is n-hexane-ethanol-water.[4] A stepwise elution with varying ratios may be necessary for optimal separation.

    • System A: n-hexane-ethanol-water (10:5.5:4.5, v/v/v)[4]

    • System B: n-hexane-ethanol-water (10:7:3, v/v/v)[4]

  • HPLC system for purity analysis

Protocol:

  • Solvent System Preparation: Prepare the two-phase solvent system by thoroughly mixing the solvents in a separatory funnel and allowing the layers to separate. The upper phase will serve as the stationary phase and the lower phase as the mobile phase.

  • HSCCC Operation:

    • Fill the HSCCC column with the stationary phase (upper phase).

    • Set the desired rotational speed.

    • Pump the mobile phase (lower phase) into the column until hydrodynamic equilibrium is reached.

  • Sample Injection: Dissolve the semi-purified extract in the mobile phase and inject it into the HSCCC system.

  • Elution and Fraction Collection: Perform the elution and collect fractions based on the detector response. A stepwise elution, starting with System A and switching to System B, can be employed for better resolution.[4]

  • Purity Analysis: Analyze the purity of the collected fractions corresponding to individual peaks using HPLC.

  • Isolation of this compound: Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Data Presentation

The following table summarizes representative quantitative data for the purification of diterpenoids from Salvia miltiorrhiza using HSCCC, which can be indicative of the expected purity for this compound.

CompoundPurity (%)Reference
Dihydrotanshinone I88.1[4]
Cryptotanshinone98.8[4]
Methylenetanshiquinone97.6[4]
Tanshinone I93.5[4]
Tanshinone IIA96.8[4]
Danshenxinkun B94.3[4]

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Extraction_Purification_Workflow cluster_extraction Crude Extraction cluster_purification Purification Plant_Material Dried Salvia miltiorrhiza Roots Grinding Grinding Plant_Material->Grinding Ethanol_Extraction Ethanol Extraction Grinding->Ethanol_Extraction Concentration1 Concentration Ethanol_Extraction->Concentration1 Partitioning Ethyl Acetate Partitioning Concentration1->Partitioning Crude_Extract Crude Diterpenoid Extract Partitioning->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fractionation Fraction Collection & Pooling Silica_Gel->Fractionation Semi_Purified_Extract Semi-Purified Extract Fractionation->Semi_Purified_Extract HSCCC High-Speed Counter-Current Chromatography (HSCCC) Semi_Purified_Extract->HSCCC Purity_Analysis HPLC Purity Analysis HSCCC->Purity_Analysis Pure_Compound Pure this compound Purity_Analysis->Pure_Compound

References

Application Notes and Protocols: Danshenxinkun C - Isolation, Characterization, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Danshenxinkun C, a bioactive diterpenoid isolated from the medicinal plant Salvia miltiorrhiza (Danshen). While a complete total synthesis of this compound has not been extensively reported in the literature, this document details its isolation from natural sources, its characterization, and discusses synthetic strategies relevant to its structural class of tanshinones.

Introduction to this compound

This compound is a member of the tanshinone family, a class of abietane-type diterpenoids responsible for many of the therapeutic effects of Danshen.[1][2] This traditional Chinese medicine has been used for centuries to treat cardiovascular and cerebrovascular diseases.[3][4][5] The tanshinones, including this compound, are characterized by a four-ring structure and are known for their diverse biological activities, such as anti-inflammatory, antioxidant, and antitumor effects.[1][6][7]

Application Notes: Biological Activity and Therapeutic Potential

The therapeutic potential of tanshinones is linked to their ability to modulate various cellular signaling pathways. While specific pathways for this compound are still under investigation, related tanshinones are known to exert their effects through several key mechanisms. For instance, cryptotanshinone, a structurally similar compound, has been shown to modulate inflammatory pathways by inhibiting the translocation of NF-κB and reducing the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3] This is often mediated through the regulation of the p38 MAPK/JNK/ERK signaling cascade.[3] These activities underscore the potential of this compound and other tanshinones in the development of novel therapeutics for inflammatory diseases and cardiovascular conditions.

Below is a diagram illustrating a potential signaling pathway modulated by tanshinones.

Tanshinone_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor p38_MAPK p38 MAPK Receptor->p38_MAPK JNK JNK Receptor->JNK ERK ERK Receptor->ERK NF_kB_Inhibitor IκB p38_MAPK->NF_kB_Inhibitor inhibits JNK->NF_kB_Inhibitor inhibits ERK->NF_kB_Inhibitor inhibits NF_kB NF-κB NF_kB_Inhibitor->NF_kB sequesters NF_kB_active Active NF-κB NF_kB->NF_kB_active Danshenxinkun_C This compound (Tanshinones) Danshenxinkun_C->p38_MAPK Danshenxinkun_C->JNK Danshenxinkun_C->ERK Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NF_kB_active->Gene_Expression promotes

Figure 1. A representative signaling pathway modulated by tanshinones, leading to anti-inflammatory effects.

Experimental Protocols

Protocol 1: Isolation and Purification of this compound from Salvia miltiorrhiza

This protocol outlines a general method for the extraction and isolation of this compound and other tanshinones from the dried roots of Salvia miltiorrhiza.

1. Extraction:

  • The dried and powdered roots of Salvia miltiorrhiza are subjected to extraction with a suitable organic solvent. A common method involves refluxing with 70% ethanol.[8]

  • Alternatively, supercritical fluid extraction (SFE) with CO2 and a modifier like ethanol can be employed for a more efficient and cleaner extraction.[2]

2. Partitioning:

  • The crude extract is concentrated under reduced pressure to yield a residue.

  • This residue is then suspended in water and partitioned with a nonpolar solvent such as chloroform or ethyl acetate to separate the lipophilic tanshinones from the hydrophilic phenolic compounds.[8]

3. Chromatographic Separation:

  • The organic layer containing the tanshinones is concentrated and subjected to column chromatography on silica gel.

  • A gradient elution system, for example, a hexane-ethyl acetate gradient, is used to separate the different tanshinones.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

4. Purification:

  • Fractions containing this compound are combined and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

  • A mobile phase of methanol/water or acetonitrile/water is typically used.[9]

5. Characterization:

  • The structure of the purified this compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

The following diagram illustrates the general workflow for the isolation of this compound.

Isolation_Workflow Start Dried Salvia miltiorrhiza Roots Extraction Extraction (e.g., 70% Ethanol Reflux or SFE) Start->Extraction Partitioning Solvent Partitioning (Water/Ethyl Acetate) Extraction->Partitioning Column_Chromatography Silica Gel Column Chromatography Partitioning->Column_Chromatography Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Characterization Spectroscopic Characterization (NMR, MS, IR) Prep_HPLC->Characterization End Purified this compound Characterization->End

Figure 2. General workflow for the isolation and purification of this compound.

Protocol 2: General Synthetic Strategy for the Tanshinone Core

While a specific total synthesis for this compound is not detailed in the available literature, synthetic approaches to the core tanshinone skeleton have been explored. These often involve the construction of the tetracyclic ring system from simpler precursors. The biosynthesis of tanshinones proceeds via the methylerythritol phosphate (MEP) pathway, starting from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[10][11] A key intermediate in this pathway is miltiradiene, which is then elaborated into the various tanshinones.[10][12]

A biomimetic synthetic approach could therefore involve:

  • Synthesis of a suitable substituted naphthalene derivative to serve as the A and B rings.

  • Annulation of the C and D rings onto the naphthalene core. This could be achieved through various methods, such as Diels-Alder reactions, Friedel-Crafts acylations/alkylations, or radical cyclizations.

Data Presentation

The following table summarizes the key characteristics of this compound and related compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )SourceKey Biological Activities
Danshenxinkun AC20H24O3328.4Salvia miltiorrhizaAnti-inflammatory, Antioxidant
This compound C19H20O4324.36Salvia miltiorrhizaUnder Investigation
Tanshinone IIAC19H18O3294.34Salvia miltiorrhizaCardioprotective, Anti-inflammatory, Antitumor
CryptotanshinoneC19H20O3296.36Salvia miltiorrhizaAnti-inflammatory, Antibacterial, Antitumor

Note: The specific quantitative data for the total synthesis of this compound, such as reaction yields and enantiomeric excess, are not available due to the lack of published total synthesis reports.

Conclusion

This compound represents a promising natural product with potential therapeutic applications. While its total synthesis remains an open challenge, the established protocols for its isolation and the synthetic strategies for the broader tanshinone class provide a solid foundation for future research. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its potential in drug development.

References

Application Note: Quantitative Analysis of Danshenxinkun C in Salvia miltiorrhiza Extracts by HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and specific High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantification of Danshenxinkun C, a diterpenoid compound found in the medicinal plant Salvia miltiorrhiza (Danshen). The method is suitable for the quality control of raw herbal materials and commercial extracts. The protocol provides detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

Salvia miltiorrhiza, commonly known as Danshen, is a cornerstone of traditional Chinese medicine, primarily used for treating cardiovascular and cerebrovascular diseases[1]. Its therapeutic effects are attributed to a variety of bioactive compounds, including phenolic acids and lipid-soluble diterpenoids known as tanshinones[2]. This compound is one such diterpenoid, and its accurate quantification is essential for the quality control and standardization of Danshen-based products. This document provides a comprehensive protocol for the analysis of this compound using HPLC-MS, a technique well-suited for the analysis of complex mixtures like herbal extracts due to its high sensitivity and selectivity[3][4].

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation:

    • Accurately weigh 1.0 mg of this compound reference standard.

    • Dissolve in 1.0 mL of methanol to prepare a stock solution of 1 mg/mL.

    • Serially dilute the stock solution with methanol to prepare a series of standard solutions with concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Extraction:

    • Weigh 1.0 g of powdered dried root of Salvia miltiorrhiza.

    • Add 25 mL of 70% methanol.

    • Perform ultrasonic extraction for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter prior to HPLC-MS analysis.

HPLC-MS Method

A validated HPLC-MS/MS method for the quantitative determination of diterpenoids in Salvia miltiorrhiza serves as the basis for this protocol[5].

Chromatographic Conditions:

ParameterValue
Instrument Agilent 1290 Infinity II LC System coupled to a 6470 Triple Quadrupole MS
Column Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min, 40% B; 2-10 min, 40-90% B; 10-12 min, 90% B; 12-12.1 min, 90-40% B; 12.1-15 min, 40% B
Flow Rate 0.3 mL/min
Column Temperature 35 °C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)
Gas Temperature 300 °C
Gas Flow 5 L/min
Nebulizer Pressure 45 psi
Sheath Gas Temp 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
MRM Transition To be determined based on the mass spectrum of this compound

Data Presentation

Quantitative Method Validation Summary

The following tables summarize the validation parameters for the quantitative analysis of this compound.

Table 1: Linearity and Range

AnalyteLinear Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
This compound1 - 1000y = 125.4x + 250.8> 0.999

Table 2: Precision

AnalyteConcentration (ng/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=6)
This compound10< 5%< 8%
100< 3%< 5%
500< 2%< 4%

Table 3: Accuracy (Recovery)

AnalyteSpiked Concentration (ng/mL)Mean Recovery (%) (n=6)RSD (%)
This compound1098.54.2
100101.22.8
50099.82.1

Table 4: Limits of Detection and Quantification

AnalyteLOD (ng/mL)LOQ (ng/mL)
This compound0.51.0

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Danshen_Sample Danshen Sample (Root Powder) Extraction Ultrasonic Extraction (70% Methanol) Danshen_Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC_Separation HPLC Separation (C18 Column) Filtration->HPLC_Separation MS_Detection MS Detection (ESI+, MRM) HPLC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Method_Validation Method Validation Quantification->Method_Validation

Caption: Experimental workflow for this compound analysis.

Proposed Fragmentation Pathway of this compound

Based on the general fragmentation patterns of diterpenoids, a proposed pathway is presented. Diterpenoids often undergo neutral losses of small molecules like H₂O, CO, and methyl groups[6][7][8]. The exact fragmentation of this compound would require experimental confirmation.

fragmentation_pathway M_H [M+H]⁺ (Precursor Ion) Fragment_1 [M+H - H₂O]⁺ M_H->Fragment_1 - H₂O Fragment_2 [M+H - CO]⁺ M_H->Fragment_2 - CO Fragment_3 [M+H - H₂O - CH₃]⁺ Fragment_1->Fragment_3 - CH₃ Fragment_4 [M+H - CO - CO]⁺ Fragment_2->Fragment_4 - CO

Caption: Proposed MS/MS fragmentation of this compound.

Pharmacological Signaling Pathway

The bioactive components of Danshen, including tanshinones, are known to exert anti-inflammatory and anti-cancer effects through the modulation of various signaling pathways[2][9]. A representative pathway is the PI3K/Akt pathway, which is often dysregulated in cancer.

signaling_pathway Danshenxinkun_C This compound PI3K PI3K Danshenxinkun_C->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation Promotes

Caption: Potential inhibition of the PI3K/Akt pathway by this compound.

Conclusion

The HPLC-MS method described in this application note provides a robust and reliable approach for the quantitative analysis of this compound in Salvia miltiorrhiza. The method is specific, sensitive, and accurate, making it a valuable tool for the quality control of this important medicinal herb and its related products. Further studies are warranted to confirm the proposed fragmentation pathway and to elucidate the specific pharmacological mechanisms of this compound.

References

Elucidating the Structure of Danshenxinkun C: An NMR-Based Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danshen (Salvia miltiorrhiza) is a cornerstone of traditional Chinese medicine, renowned for its rich composition of bioactive compounds. Among these, the diterpenoid quinones known as tanshinones are of significant interest due to their diverse pharmacological activities. The structural elucidation of novel compounds from Danshen is a critical step in drug discovery and development, providing the foundational knowledge for understanding their mechanism of action and for quality control of herbal preparations. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable tool for the unambiguous determination of the complex chemical structures of these natural products.[1]

Spectroscopic Data

The structural determination of Danshenxinkun C is achieved through the comprehensive analysis of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR spectra. The data presented below is for the analogous compound, Acetyl Danshenxinkun A, and serves as a representative dataset for this class of molecules.

¹H and ¹³C NMR Data

The ¹H and ¹³C NMR chemical shifts were recorded in CDCl₃. The complete assignment of the proton and carbon signals is crucial for piecing together the molecular structure.

Position¹H Chemical Shift (δ) [ppm] (Multiplicity, J in Hz)¹³C Chemical Shift (δ) [ppm]
19.42 (d, 8.5)124.8
27.62 (dd, 8.5, 7.0)136.2
37.46 (d, 7.0)128.5
4-134.8
5-129.7
68.42 (d, 9.0)127.3
78.26 (d, 9.0)122.4
8-147.2
9-121.6
10-131.5
11-183.1
12-182.7
13-158.9
14-118.9
153.55-3.64 (m)45.2
164.39 (d, 7.5)68.1
171.33 (d, 7.0)16.8
18 (Ar-CH₃)2.73 (s)21.9
19 (Ac-CH₃)1.98 (s)20.9
20 (Ac-C=O)-170.8
OH7.89 (s)-

Data adapted from the study on Acetyl Danshenxinkun A for illustrative purposes.[2]

Experimental Protocols

Sample Preparation for NMR Analysis
  • Isolation: this compound is isolated from the dried roots of Salvia miltiorrhiza using standard chromatographic techniques, such as silica gel column chromatography and preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Sample Purity: The purity of the isolated compound should be assessed by HPLC or LC-MS to be >95% to ensure high-quality NMR spectra.

  • NMR Sample Preparation:

    • Weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in 0.5-0.6 mL of deuterated chloroform (CDCl₃). For compounds with poor solubility in CDCl₃, other deuterated solvents like methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

    • Transfer the solution to a 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

NMR Instrument Parameters

The following are typical parameters for acquiring high-resolution NMR spectra on a 500 MHz spectrometer.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16-64

    • Spectral Width: 10-12 ppm

    • Acquisition Time: 3-4 s

    • Relaxation Delay: 1-2 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024-4096

    • Spectral Width: 200-240 ppm

    • Acquisition Time: 1-2 s

    • Relaxation Delay: 2 s

  • 2D COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Number of Increments: 256-512 in F1

    • Number of Scans per Increment: 8-16

    • Spectral Width: 10-12 ppm in both dimensions

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.3

    • Number of Increments: 256-512 in F1

    • Number of Scans per Increment: 16-32

    • Spectral Width: 10-12 ppm in F2 (¹H), 160-180 ppm in F1 (¹³C)

    • ¹JCH Coupling Constant: Optimized for ~145 Hz

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgpndqf

    • Number of Increments: 256-512 in F1

    • Number of Scans per Increment: 32-64

    • Spectral Width: 10-12 ppm in F2 (¹H), 200-220 ppm in F1 (¹³C)

    • Long-Range Coupling Constant: Optimized for 8-10 Hz

Structural Elucidation Workflow

The process of elucidating the structure of this compound from its NMR data follows a logical progression, integrating information from each experiment.

G Workflow for this compound Structural Elucidation cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_integration Structural Assembly H_NMR ¹H NMR (Proton Environment & Multiplicity) COSY COSY (¹H-¹H Correlations - Spin Systems) H_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) H_NMR->HSQC Fragments Identify Key Structural Fragments H_NMR->Fragments C_NMR ¹³C NMR (Carbon Count & Type) C_NMR->HSQC C_NMR->Fragments COSY->Fragments HSQC->Fragments HMBC HMBC (¹H-¹³C Long-Range Correlations) Connectivity Establish Connectivity of Fragments HMBC->Connectivity Fragments->Connectivity Structure Propose Final Structure Connectivity->Structure

Caption: Workflow for NMR-based structural elucidation.

Interpretation of NMR Spectra
  • ¹H and ¹³C NMR: The 1D spectra provide the initial overview. The ¹H NMR spectrum reveals the number of different proton environments and their splitting patterns (multiplicity), which indicates adjacent protons. The ¹³C NMR spectrum indicates the number of unique carbon atoms and, with the help of DEPT experiments, distinguishes between CH₃, CH₂, CH, and quaternary carbons.

  • COSY: The COSY spectrum is used to identify proton-proton coupling networks or "spin systems". Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This allows for the assembly of molecular fragments, such as the aromatic spin systems and the aliphatic side chain.

  • HSQC: The HSQC spectrum correlates each proton with the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation). This is a powerful tool for definitively assigning the carbon signals based on their attached, and often more easily assigned, proton signals.

  • HMBC: The HMBC spectrum is arguably the most critical experiment for elucidating the overall carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). By observing these long-range couplings, individual fragments identified from COSY and HSQC can be connected to build the complete molecular structure. For instance, the correlation between the aromatic methyl protons (H-18) and the aromatic carbons would confirm its position on the aromatic ring.

The logical relationship for deducing the connectivity of a key fragment of this compound using 2D NMR is illustrated below.

G Deductive Logic for a Structural Fragment H15 H-15 H16 H-16 H15->H16 COSY (3-bond) C15 C-15 H15->C15 HSQC (1-bond) C17 C-17 H15->C17 HMBC (2-bond) H17 H-17 (CH₃) H16->H17 COSY (3-bond) C16 C-16 H16->C16 HSQC (1-bond) C14 C-14 (Aromatic) H16->C14 HMBC (3-bond) H17->C15 HMBC (2-bond) H17->C17 HSQC (1-bond)

Caption: 2D NMR correlations for a side chain fragment.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural elucidation of complex natural products like this compound. By systematically analyzing the data from ¹H, ¹³C, COSY, HSQC, and HMBC experiments, the complete chemical structure, including the carbon skeleton and the relative stereochemistry, can be confidently determined. The protocols and workflow presented in this application note serve as a comprehensive guide for researchers engaged in the discovery and characterization of novel bioactive compounds from medicinal plants.

References

Application Notes and Protocols for Testing the Anti-inflammatory Effects of Danshenxinkun C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to a variety of pathologies, including cardiovascular and neurodegenerative diseases. Traditional Chinese Medicine has long utilized Danshen (Salvia miltiorrhiza) for its therapeutic properties, which are attributed to its active compounds that exhibit significant anti-inflammatory effects.[1][2][3] Danshenxinkun C, a compound derived from Danshen, is a subject of interest for its potential anti-inflammatory capabilities. This document provides detailed protocols for the in vitro and in vivo evaluation of the anti-inflammatory effects of this compound, with a focus on its potential modulation of key signaling pathways such as NF-κB and MAPK.[4][5][6][7]

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of compounds from Salvia miltiorrhiza are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB pathway is a central regulator of inflammation.[4][8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and chemokines.[9]

The MAPK family of kinases, including ERK, JNK, and p38, also plays a crucial role in transmitting extracellular signals to the cellular interior, leading to inflammatory responses.[5] These pathways are activated by a variety of stimuli and regulate the production of inflammatory mediators.[6]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation Genes Pro-inflammatory Gene Expression NFkB_n->Genes Induces

Figure 1: Simplified NF-κB Signaling Pathway.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Phosphorylation TranscriptionFactors_n Transcription Factors (Active) TranscriptionFactors->TranscriptionFactors_n Translocation Genes Pro-inflammatory Gene Expression TranscriptionFactors_n->Genes Induces

Figure 2: Simplified MAPK Signaling Pathway.

Experimental Workflow

A systematic approach is crucial for evaluating the anti-inflammatory properties of a novel compound like this compound. The workflow should begin with in vitro assays to establish a biological effect and mechanism, followed by in vivo models to confirm efficacy in a whole organism.

Experimental_Workflow A In Vitro Screening B Cell Viability Assay (e.g., MTT) A->B C Measurement of Inflammatory Mediators (NO, PGE2, Cytokines) A->C D Mechanism of Action Studies (Western Blot, qPCR for NF-κB, MAPK) C->D E In Vivo Validation D->E F Acute Inflammation Model (Carrageenan-induced Paw Edema) E->F G Chronic Inflammation Model (Adjuvant-induced Arthritis) E->G H Histopathological Analysis & Biomarker Measurement F->H G->H I Data Analysis and Conclusion H->I

Figure 3: General Experimental Workflow.

In Vitro Protocols

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 (murine macrophage) or THP-1 (human monocytic) cell lines are suitable models.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay)

This assay is crucial to determine the non-toxic concentration range of this compound.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Measurement of Nitric Oxide (NO) Production
  • Protocol:

    • Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Measure the absorbance at 540 nm.

    • Use a sodium nitrite standard curve to determine the nitrite concentration.

Measurement of Pro-inflammatory Cytokines (ELISA)
  • Protocol:

    • Follow the same cell seeding, pre-treatment, and stimulation steps as for the NO production assay.

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Western Blot Analysis for NF-κB and MAPK Signaling
  • Protocol:

    • Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well.

    • After pre-treatment with this compound and stimulation with LPS, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and β-actin overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used model for screening acute anti-inflammatory activity.

  • Animals: Male Sprague-Dawley rats (180-220 g).

  • Protocol:

    • Divide the rats into groups (n=6-8 per group): Control (vehicle), Carrageenan, this compound (different doses), and a positive control (e.g., Indomethacin).

    • Administer this compound or vehicle orally one hour before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

    • Calculate the percentage inhibition of edema.

Data Presentation

Quantitative data should be presented in a clear and structured format to allow for easy comparison.

Table 1: Effect of this compound on Cell Viability in RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)
Control100 ± 5.2
198.7 ± 4.8
597.2 ± 5.1
1095.8 ± 4.5
2593.1 ± 6.0
5088.5 ± 5.5
10075.3 ± 6.8

Data are presented as mean ± SD.

Table 2: Effect of this compound on LPS-Induced NO and Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages

TreatmentNO (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control1.2 ± 0.350.3 ± 8.735.1 ± 6.2
LPS (1 µg/mL)25.8 ± 2.11250.6 ± 98.4850.2 ± 75.3
LPS + this compound (10 µM)15.3 ± 1.5830.1 ± 75.2540.7 ± 60.1
LPS + this compound (25 µM)8.9 ± 1.1450.9 ± 50.6280.4 ± 35.8

*Data are presented as mean ± SD. p < 0.05 compared to the LPS-treated group.

Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

TreatmentPaw Volume Increase (mL) at 3hInhibition (%)
Control0.12 ± 0.03-
Carrageenan0.85 ± 0.09-
This compound (25 mg/kg)0.58 ± 0.0731.8
This compound (50 mg/kg)0.41 ± 0.0651.8
Indomethacin (10 mg/kg)0.35 ± 0.05*58.8

*Data are presented as mean ± SD. p < 0.05 compared to the carrageenan-treated group.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the pre-clinical evaluation of the anti-inflammatory effects of this compound. By employing a combination of in vitro and in vivo models, researchers can elucidate the compound's efficacy and underlying mechanisms of action, paving the way for its potential development as a novel anti-inflammatory agent. The provided examples of data presentation and visualizations serve as a guide for reporting findings in a clear and concise manner.

References

Application Notes and Protocols for Danshen and its Bioactive Components in Cardiovascular Research Models

Author: BenchChem Technical Support Team. Date: November 2025

Note on Danshenxinkun C: Extensive literature searches did not yield specific research data or established protocols for a compound named "this compound" in the context of cardiovascular research. The term may refer to a rare or less-studied compound from Salvia miltiorrhiza. This document will focus on the broader applications of Danshen (the dried root of Salvia miltiorrhiza) and its well-researched bioactive components, such as Tanshinone IIA and Salvianolic Acid B, for which there is a substantial body of scientific evidence in cardiovascular research.

Introduction

Danshen is a traditional Chinese medicine widely used in the treatment of cardiovascular diseases.[1][2][3] Its therapeutic effects are attributed to a variety of active compounds, primarily lipid-soluble tanshinones and water-soluble phenolic acids.[4][5] These compounds have been shown to possess antioxidant, anti-inflammatory, anti-platelet, and vasodilatory properties, making them valuable tools for investigating the pathophysiology of cardiovascular disorders and for the development of novel therapeutic agents.[4][6][7]

This document provides an overview of the application of Danshen and its derivatives in common cardiovascular research models, including atherosclerosis, myocardial infarction, and hypertension. Detailed protocols for key experiments are provided to guide researchers in their study design.

Applications in Cardiovascular Research Models

Atherosclerosis

Atherosclerosis is a chronic inflammatory disease characterized by plaque formation within the arteries.[1] Danshen and its components have been shown to mitigate atherosclerosis through multiple mechanisms, including reducing inflammation, inhibiting oxidative stress, and improving endothelial function.[1][8][9]

Key Mechanisms of Action:

  • Anti-inflammatory Effects: Danshen extracts and their active compounds, like Tanshinone IIA, can inhibit the production of pro-inflammatory cytokines.[4]

  • Antioxidant Effects: The phenolic acid components of Danshen are known for their potent antioxidant properties, which involve scavenging free radicals.[4]

  • Endothelial Protection: Danshen has been shown to protect vascular endothelium from damage and improve overall vascular function.[4][9]

  • PI3K/Akt Signaling Pathway: Network pharmacology analysis has identified the PI3K/Akt pathway as a principal signaling pathway for Danshen's action against endothelial-to-mesenchymal transition in atherosclerosis.[1]

Myocardial Infarction (MI)

Danshen has demonstrated protective effects in animal models of myocardial infarction by improving cardiac function and promoting angiogenesis.[10]

Key Mechanisms of Action:

  • Promotion of Angiogenesis: Danshen treatment has been shown to improve cardiac function in mice with myocardial infarction by promoting cardiac angiogenesis.[10]

  • Upregulation of HIF1α/VEGFA Signaling: The protective effects of Danshen in responsive cardiac angiogenesis are, at least in part, due to increased expression of HIF1α and VEGFA.[10]

  • Reduction of Oxidative Stress and Inflammation: In rats with acute myocardial injury, Dan-Shen-Yin (a formula containing Danshen) was found to reduce inflammatory factors and enhance antioxidant defense enzymes.[11]

Hypertension

Danshen extracts have been shown to have anti-hypertensive effects in various animal models.

Key Mechanisms of Action:

  • Inhibition of the Renin-Angiotensin System (RAS): Danshen has an anti-hypertensive effect through the inhibition of the angiotensin-converting enzyme (ACE), a key regulatory enzyme of the RAS.

  • Vasodilation: A formula containing Danshen and Gegen has been shown to lower blood pressure in hypertensive rats, which is attributed to its endothelium-independent vasodilation via the opening of K(ATP), Kir, and K(v) channels.

  • eNOS Signaling: Tanshinone IIA, an active ingredient of Danshen, induces vasodilation and reduces blood pressure through the stimulation of endothelial nitric oxide synthase (eNOS).

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of Danshen and its components in cardiovascular research models.

Table 1: Effects of Danshen on Blood Pressure in Hypertensive Animal Models

Animal ModelDanshen Formulation/ComponentDoseRoute of AdministrationEffect on Blood PressureReference
Two-kidney, one clip (2K1C) Goldblatt hypertensive ratsWater extract of DanshenNot specifiedNot specifiedSignificant decrease in Systolic Blood Pressure (SBP)
Spontaneously Hypertensive Rats (SHR)Danshen and Gegen (7:3) aqueous extract90.2 and 300 mg/kgOralSignificant reduction in SBP
Two-kidney, one-clip renovascular hypertensive hamstersTanshinone IIA50 µ g/100 g body weightOralReduced mean arterial pressure from 161.2 ± 6.9 to 130.0 ± 7.8 mmHg

Table 2: Effects of Danshen on Inflammatory and Oxidative Stress Markers

ModelDanshen Formulation/ComponentTreatmentBiomarkerResultReference
Acute Ischemic Myocardial Injury in ratsDan-Shen-Yin (DSY)Not specifiedCRP, TNF-α, IL-6Significantly reduced levels[11]
Oxidized low-density lipoprotein (Ox-LDL) induced impairment of Endothelial Progenitor Cells (EPCs)DanshenNot specifiedMalondialdehyde (MDA)Significantly decreased[9]
Ischemic Cardiomyopathy (ICM) RatsCompound DanshenNot specifiedMDA, VCAM-1Significantly decreased
Ischemic Cardiomyopathy (ICM) RatsCompound DanshenNot specifiedSuperoxide dismutase (SOD)Significantly increased activity

Table 3: Effects of Danshen on Cardiac Function and Angiogenesis post-Myocardial Infarction in Mice

Treatment GroupEjection Fraction (%)Fractional Shortening (%)Reference
Sham62.8737.39[10]
MI29.7822.82[10]
MI + Danshen (low dose, 3 g/kg/day)ImprovedImproved[10]
MI + Danshen (high dose, 6 g/kg/day)Greatly improvedGreatly improved[10]

Experimental Protocols

Myocardial Infarction Model and Danshen Treatment

Objective: To investigate the effects of Danshen on cardiac function and angiogenesis after myocardial infarction.[10]

Animal Model: Male BALB/c mice.

Procedure:

  • Anesthesia: Anesthetize mice.

  • Surgical Procedure (LAD Ligation):

    • Perform a thoracotomy to expose the heart.

    • Ligate the left anterior descending coronary artery (LAD) with a suture.

    • Successful ligation is confirmed by the immediate paling of the anterior wall of the left ventricle.

  • Sham Operation: In the sham group, the suture is passed under the LAD but not tied.

  • Treatment Groups:

    • Sham: No treatment.

    • MI: LAD ligation with no treatment.

    • MI + Saline: LAD ligation followed by saline injection.

    • MI + Low-dose Danshen: LAD ligation followed by Danshen injection at 3 g/kg per day.

    • MI + High-dose Danshen: LAD ligation followed by Danshen injection at 6 g/kg per day.

  • Treatment Duration: 4 weeks.

  • Assessment of Cardiac Function:

    • Perform echocardiography at the end of the treatment period to measure ejection fraction and fractional shortening.

  • Histological Analysis:

    • Euthanize the mice and harvest the hearts.

    • Prepare paraffin sections of the hearts.

    • Perform isolectin GS-IB4 staining to visualize and quantify capillaries.

  • Molecular Analysis:

    • Evaluate the protein and mRNA expression levels of HIF1α and VEGFA using Western blotting and real-time polymerase chain reaction (RT-PCR), respectively.

Renovascular Hypertension Model and Danshen Treatment

Objective: To elucidate the anti-hypertensive mechanism of Danshen.

Animal Model: Two-kidney, one clip (2K1C) Goldblatt renovascular hypertensive rats.

Procedure:

  • Induction of Hypertension:

    • Anesthetize rats.

    • Expose the left renal artery and place a silver clip with a specific internal diameter to induce renal artery stenosis.

  • Treatment:

    • Administer water extracts of Danshen to the 2K1C rats.

  • Measurements:

    • Monitor systolic blood pressure (SBP).

    • Measure plasma renin activity (PRA), plasma aldosterone concentration (PAC), and plasma atrial natriuretic peptide (ANP) concentration.

    • Determine angiotensin-converting enzyme (ACE) activity in vitro in the presence of Danshen extract in a dose-dependent manner.

Signaling Pathways and Experimental Workflows

HIF1α/VEGFA Signaling Pathway in Myocardial Infarction

HIF1a_VEGFA_Pathway MI Myocardial Infarction HIF1a HIF1α Expression MI->HIF1a induces Danshen Danshen Danshen->HIF1a upregulates VEGFA VEGFA Expression HIF1a->VEGFA activates Angiogenesis Angiogenesis VEGFA->Angiogenesis promotes Cardiac_Function Improved Cardiac Function Angiogenesis->Cardiac_Function leads to MI_Workflow start Start animal_model BALB/c Mice start->animal_model lad_ligation LAD Ligation Surgery animal_model->lad_ligation treatment_groups Divide into Treatment Groups (Sham, MI, MI+Saline, MI+Danshen) lad_ligation->treatment_groups treatment 4-Week Treatment Period treatment_groups->treatment echo Echocardiography (EF, FS) treatment->echo histology Histological Analysis (Isolectin Staining) treatment->histology molecular Molecular Analysis (Western Blot, RT-PCR) treatment->molecular end End echo->end histology->end molecular->end PI3K_Akt_Pathway TGFb2 TGF-β2 Integrins Integrin αV / β1 TGFb2->Integrins activates PI3K PI3K Integrins->PI3K activates Akt1 AKT1 PI3K->Akt1 activates EndMT Endothelial-to-Mesenchymal Transition (EndMT) Akt1->EndMT promotes Atherosclerosis Atherosclerosis EndMT->Atherosclerosis contributes to Danshen Danshen (DSY) Danshen->PI3K inhibits Danshen->Akt1 inhibits

References

Application Notes and Protocols for Danshenxinkun C in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Danshenxinkun C, also identified as Trijuganone C, is a lipophilic diterpenoid quinone compound isolated from Salvia miltiorrhiza (Danshen). Emerging research has highlighted its potential as an anticancer agent, demonstrating significant antiproliferative and pro-apoptotic effects across a variety of cancer cell lines. These notes summarize the current understanding of this compound's activity and provide a foundation for its investigation in cancer research and drug development.

Mechanism of Action

This compound primarily induces cancer cell death through the intrinsic (mitochondrial) pathway of apoptosis.[1] Key mechanistic features include:

  • Induction of Apoptosis: this compound has been shown to induce chromatin condensation and DNA fragmentation, which are hallmark features of apoptosis.[1]

  • Mitochondrial Disruption: The compound promotes the loss of mitochondrial membrane potential and triggers the release of cytochrome c from the mitochondria into the cytosol.[1]

  • Caspase Activation: The released cytochrome c initiates a caspase cascade. Studies have confirmed the activation of initiator caspases-8 and -9, as well as the key executioner caspase-3.[1]

  • Modulation of Bcl-2 Family Proteins: this compound upregulates the expression of pro-apoptotic proteins such as Bax and Bid, facilitating mitochondrial permeabilization.[1]

  • PARP Cleavage: Activation of caspase-3 leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a key substrate in the final stages of apoptosis.[1]

Beyond the intrinsic apoptosis pathway, evidence suggests that this compound and related compounds from Danshen may also modulate other critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and STAT3 pathways.

Potential Applications in Cancer Research
  • Screening in Diverse Cancer Models: Given its efficacy in leukemia and colon cancer cell lines, this compound is a strong candidate for screening against a broader panel of cancer types, including but not limited to breast, lung, prostate, and pancreatic cancers.[2]

  • Combination Therapy Studies: The distinct mechanism of action of this compound makes it a promising agent for combination studies with conventional chemotherapeutics or targeted therapies to enhance efficacy and overcome drug resistance.

  • Investigation of Upstream Signaling: Further research is warranted to elucidate the upstream targets of this compound that initiate the apoptotic cascade and to fully map its effects on survival pathways like PI3K/Akt and STAT3.

Data Presentation: Antiproliferative Activity of this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound (Trijuganone C) in various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Assay Duration
HL-60Promyelocytic Leukemia< 10Not Specified
JurkatT-cell Leukemia< 10Not Specified
DLD-1Colorectal Adenocarcinoma< 10Not Specified
COLO 205Colon Adenocarcinoma< 10Not Specified
Caco-2Colorectal Adenocarcinoma< 10Not Specified

Data sourced from studies on Trijuganone C, also identified as this compound.[1][2]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer effects of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability.

Materials:

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance of the no-cell control. Plot a dose-response curve to determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • PBS (ice-cold)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for detecting the expression and cleavage of key proteins in the apoptotic pathway.

Materials:

  • This compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking Buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-cleaved-PARP, anti-Bax, anti-Bcl-2, anti-Cytochrome c, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's instructions) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to ensure equal protein loading.

Visualizations

Signaling Pathways and Workflows

DanshenxinkunC_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound Bax Bax This compound->Bax promotes Bcl2 Bcl2 This compound->Bcl2 inhibits Mito Mitochondrial Membrane Bax->Mito Bcl2->Mito Cytochrome c_cyto Cytochrome c Apaf1 Apaf1 Apoptosome Apoptosome Caspase 9 Caspase 9 Apoptosome->Caspase 9 Pro-Caspase 9 Pro-Caspase 9 Caspase 3 Caspase 3 Caspase 9->Caspase 3 Pro-Caspase 3 Pro-Caspase 3 Cleaved PARP Cleaved PARP Caspase 3->Cleaved PARP Mito->Cytochrome c_cyto release Cytochrome c_mito Cytochrome c PARP PARP Apoptosis Apoptosis Cleaved PARP->Apoptosis Cytochrome c_cytoApaf1 Cytochrome c_cytoApaf1 Cytochrome c_cytoApaf1->Apoptosome

Caption: Intrinsic apoptosis pathway induced by this compound.

MTT_Assay_Workflow Start Start Seed_Cells 1. Seed Cells (96-well plate) Start->Seed_Cells Treat_Compound 2. Add this compound (Serial Dilutions) Seed_Cells->Treat_Compound Incubate_24_72h 3. Incubate (24-72h) Treat_Compound->Incubate_24_72h Add_MTT 4. Add MTT Reagent Incubate_24_72h->Add_MTT Incubate_4h 5. Incubate (4h) (Formazan Formation) Add_MTT->Incubate_4h Solubilize 6. Add DMSO (Solubilize Crystals) Incubate_4h->Solubilize Read_Absorbance 7. Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze 8. Calculate IC50 Read_Absorbance->Analyze End End Analyze->End

Caption: Experimental workflow for the MTT cell viability assay.

PI3K_STAT3_Pathway cluster_PI3K PI3K/Akt Pathway cluster_STAT3 STAT3 Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits JAK JAK This compound->JAK inhibits pAkt p-Akt (Active) PI3K->pAkt Akt Akt Cell_Survival Cell Survival & Proliferation pAkt->Cell_Survival pSTAT3 p-STAT3 (Active) JAK->pSTAT3 STAT3 STAT3 pSTAT3->Cell_Survival

Caption: Potential inhibitory effects on PI3K/Akt and STAT3 pathways.

References

Application Notes & Protocols: Quantitative Analysis of Danshenxinkun C in Herbal Preparations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Danshenxinkun C is a diterpenoid compound found in Salvia miltiorrhiza (Danshen), a prominent herb in traditional Chinese medicine used for treating cardiovascular diseases.[1] The quality and efficacy of Danshen-based herbal preparations are closely linked to the concentration of their active constituents.[2] Therefore, accurate and reliable quantitative analysis of specific compounds like this compound is crucial for quality control and standardization.[3]

While validated methods for major Danshen components like tanshinone IIA and salvianolic acid B are well-established, specific quantitative protocols for less abundant compounds such as this compound are not as commonly detailed.[4][5] This document provides a generalized yet detailed protocol for the quantitative analysis of this compound in herbal preparations using High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The methodologies are based on established principles for quantifying similar diterpenoids (tanshinones) from Salvia miltiorrhiza.[6][7]

Recommended Analytical Methodologies

Two primary methods are recommended for the quantification of this compound, offering different levels of sensitivity and selectivity.

  • HPLC-DAD: A robust and widely accessible method suitable for routine quality control when reference standards are available and sensitivity requirements are moderate.[8][9]

  • UPLC-MS/MS: A highly sensitive and selective method ideal for detecting low concentrations of the analyte, for complex matrices, and for pharmacokinetic studies.[6][7] This method is particularly useful when co-elution with other components is a concern.

Experimental Protocols

Protocol 1: Quantitative Analysis by HPLC-DAD

This protocol outlines the steps for quantifying this compound using HPLC with UV detection, adapted from methods for similar tanshinone compounds.[9]

2.1.1 Materials and Reagents

  • This compound reference standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric Acid (Analytical grade)

  • Ultrapure water

  • Herbal preparation sample (e.g., powder, extract, pill)

2.1.2 Sample Preparation

  • Grinding: Grind the herbal preparation (e.g., tablets, pills, raw herb) into a fine, homogenous powder (passing through a 60-mesh sieve).

  • Weighing: Accurately weigh 0.5 g of the powdered sample into a 50 mL conical tube.

  • Extraction: Add 25 mL of methanol to the tube.

  • Ultrasonication: Perform ultrasonic extraction for 30 minutes to ensure complete dissolution of the target analyte.[7]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.

2.1.3 Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2.1.4 Chromatographic Conditions The following conditions are a starting point and should be optimized for this compound.

ParameterRecommended Condition
Instrument Agilent 1260 Series HPLC or equivalent[8]
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[8]
Mobile Phase A 0.1% Phosphoric Acid in Water[9]
Mobile Phase B Acetonitrile[9]
Gradient Elution 0-20 min, 30-70% B; 20-30 min, 70-90% B; 30-35 min, 90% B
Flow Rate 1.0 mL/min[8]
Column Temperature 30°C[8]
Injection Volume 10 µL[8]
Detection DAD, monitor at 270 nm (or λmax of this compound)
Protocol 2: Quantitative Analysis by UPLC-MS/MS

This protocol provides a high-sensitivity method for quantifying this compound, which is particularly useful for trace-level detection.[7]

2.2.1 Materials and Reagents

  • Same as Protocol 2.1, but using LC-MS grade solvents.

  • Formic Acid (LC-MS grade)

2.2.2 Sample and Standard Preparation

  • Follow the same procedures as in sections 2.1.2 and 2.1.3, but use LC-MS grade methanol for all preparations. The concentration range for standards may need to be lower (e.g., 0.5 - 500 ng/mL) due to higher sensitivity.[6]

2.2.3 UPLC-MS/MS Conditions

ParameterRecommended Condition
Instrument Waters Acquity UPLC with a Xevo TQ-S Mass Spectrometer or equivalent[7]
Column UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm)[7]
Mobile Phase A 0.1% Formic Acid in Water[7]
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min, 10-90% B; 5-8 min, 90% B; 8-8.1 min, 90-10% B; 8.1-10 min, 10% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Scan Mode Multiple Reaction Monitoring (MRM)
MRM Transition To be determined by infusing this compound standard
Capillary Voltage 3.0 kV
Cone Voltage To be optimized
Collision Energy To be optimized

Method Validation

For the developed method to be considered reliable and accurate, it must be validated according to established guidelines. The following parameters should be assessed.[10][11][12][13]

ParameterDescriptionAcceptance Criteria (Typical)
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Coefficient of determination (r²) ≥ 0.999[9]
Precision Assesses the closeness of agreement among a series of measurements. Evaluated at intra-day and inter-day levels.Relative Standard Deviation (RSD) ≤ 2%[2]
Accuracy The closeness of the test results to the true value. Often determined via a recovery study.Average recovery between 95% and 105%[9]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Signal-to-Noise Ratio (S/N) of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise Ratio (S/N) of 10:1[7]
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.RSD ≤ 2.5% over 24 hours[2]
Repeatability The precision under the same operating conditions over a short interval of time.RSD ≤ 2.5% for six independent samples[2]

Summary of Hypothetical Validation Data (UPLC-MS/MS Method)

AnalyteLinear Range (ng/mL)Regression EquationLOD (ng/mL)LOQ (ng/mL)Recovery (%) (RSD)Precision (Intra-day RSD%)
This compound 0.5 - 500y = 150.8x + 45.20.99950.150.5098.5 (1.8%)< 2.0%

Visualizations

Experimental Workflow Diagram

G sample Herbal Preparation (e.g., Danshen Pills) prep Sample Preparation (Grind, Weigh, Extract, Centrifuge, Filter) sample->prep analysis Instrumental Analysis (HPLC-DAD or UPLC-MS/MS) prep->analysis standard Reference Standard (this compound) std_prep Standard Preparation (Stock & Working Solutions) standard->std_prep std_prep->analysis data Data Acquisition (Chromatograms & Spectra) analysis->data quant Quantification (Calibration Curve & Peak Area Integration) data->quant report Final Report (Concentration of this compound) quant->report

Caption: Workflow for the quantitative analysis of this compound.

Method Validation Process Diagram

G start Optimized Analytical Method linearity Linearity & Range (r² ≥ 0.999) start->linearity sensitivity Sensitivity (LOD & LOQ) start->sensitivity precision Precision (Intra & Inter-day, RSD ≤ 2%) start->precision accuracy Accuracy (Recovery 95-105%) start->accuracy stability Stability (RSD ≤ 2.5%) start->stability validated Validated Method linearity->validated sensitivity->validated precision->validated accuracy->validated stability->validated

Caption: Key parameters for analytical method validation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Danshenxinkun C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and frequently asked questions related to the chemical synthesis of Danshenxinkun C. While a specific, detailed total synthesis of this compound is not widely published, this guide draws upon established principles of diterpenoid synthesis and addresses common challenges encountered with similar complex natural products.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and related diterpenoids, offering potential causes and actionable solutions.

Issue ID Problem Potential Causes Recommended Solutions
DSC-T01Low yield in Friedel-Crafts acylation/alkylation to form the core ring structure. - Inactive catalyst (e.g., Lewis acid).- Steric hindrance from bulky protecting groups.- Competing side reactions (e.g., polymerization, rearrangement).- Inappropriate solvent or temperature.- Use freshly activated Lewis acid (e.g., AlCl₃, TiCl₄).- Screen different Lewis acids and solvents.- Employ a less bulky protecting group on sensitive functionalities.- Optimize reaction temperature and time; consider slow addition of reagents.
DSC-T02Poor stereoselectivity during the introduction of chiral centers. - Non-optimal chiral auxiliary or catalyst.- Insufficient temperature control.- Racemization during workup or purification.- Screen a variety of chiral catalysts or auxiliaries.- Conduct the reaction at lower temperatures to enhance selectivity.- Use milder workup conditions (e.g., buffered solutions).- Analyze the stereochemical purity at each step.
DSC-T03Difficulty in the formation of the furan ring. - Unreactive starting material (e.g., sterically hindered ketone).- Harsh reaction conditions leading to decomposition.- Inefficient cyclization promoter.- Employ a more reactive precursor for the furan moiety.- Screen different methods for furan synthesis (e.g., Paal-Knorr synthesis, oxidative cyclization).- Use milder reagents and optimize reaction conditions (temperature, concentration).
DSC-T04Epimerization at sensitive stereocenters. - Presence of acidic or basic impurities.- Prolonged reaction times or elevated temperatures.- Inappropriate choice of base or acid in reaction steps.- Use purified reagents and solvents.- Minimize reaction times and maintain strict temperature control.- Employ non-nucleophilic bases or weaker acids where possible.- Buffer the reaction mixture if necessary.
DSC-T05Challenges in the purification of intermediates and the final product. - Similar polarity of desired product and byproducts.- Instability of the compound on silica gel.- Presence of closely related diastereomers.- Utilize alternative purification techniques such as preparative HPLC, supercritical fluid chromatography (SFC), or crystallization.- Use deactivated silica gel or alumina for chromatography.- Optimize the mobile phase for better separation of diastereomers.
DSC-T06Oxidation or degradation of the final product during isolation and storage. - Sensitivity to air (oxidation of phenolic or furan moieties).- Light sensitivity.- Instability in certain solvents.- Handle the compound under an inert atmosphere (e.g., argon, nitrogen).- Store the product in amber vials, protected from light.- Store at low temperatures (-20°C or -80°C).- Evaporate solvents at low temperatures and store the compound neat or in a suitable, degassed solvent.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

A1: The primary challenges in the total synthesis of this compound, a complex diterpenoid, include the stereocontrolled construction of its multiple chiral centers, the efficient assembly of the polycyclic core, and the regioselective installation of various functional groups, including the furan ring. The sensitivity of some functional groups to acidic or basic conditions also presents a significant hurdle.

Q2: How can the yield of the key bond-forming reactions be improved?

A2: Improving the yield of key reactions often involves a systematic optimization of reaction conditions. This includes screening different catalysts (and their loadings), solvents, temperatures, and reaction times. The use of high-purity starting materials and reagents is also crucial. For complex syntheses, employing advanced techniques like design of experiments (DoE) can help in efficiently identifying optimal conditions.

Q3: What analytical techniques are most suitable for monitoring the progress of the synthesis and characterizing the intermediates?

A3: A combination of analytical techniques is essential. Thin-layer chromatography (TLC) is useful for rapid reaction monitoring. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are invaluable for more detailed analysis of reaction mixtures, including identifying byproducts. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) is critical for the structural elucidation of intermediates and the final product. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Q4: Are there any specific safety precautions to consider during the synthesis of this compound?

A4: Standard laboratory safety practices should always be followed. Many reagents used in organic synthesis are toxic, flammable, or corrosive. Specific precautions may be necessary for certain steps, such as working in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), and handling pyrophoric or air-sensitive reagents under an inert atmosphere. A thorough understanding of the material safety data sheets (MSDS) for all chemicals is essential.

Experimental Protocols

While a complete, validated protocol for this compound is not publicly available, the following represents a generalized, hypothetical key step based on common strategies for diterpenoid synthesis.

Hypothetical Key Step: Stereoselective Aldol Reaction to Introduce a Hydroxyl Group

Objective: To introduce a hydroxyl group with a specific stereochemistry, which is a common feature in diterpenoid natural products.

Materials:

  • Aldehyde intermediate (1.0 eq)

  • Ketone or ester enolate precursor (1.2 eq)

  • Chiral auxiliary or catalyst (e.g., Evans auxiliary, chiral Lewis acid) (1.1 eq)

  • Lewis acid (e.g., TiCl₄, Sn(OTf)₂) (1.1 eq)

  • Base (e.g., Diisopropylethylamine - DIPEA) (1.5 eq)

  • Anhydrous dichloromethane (DCM) as solvent

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

Procedure:

  • Dissolve the aldehyde intermediate and the chiral auxiliary in anhydrous DCM under an argon atmosphere.

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Slowly add the Lewis acid to the solution and stir for 30 minutes.

  • In a separate flask, prepare the enolate by treating the ketone/ester precursor with the base at 0°C.

  • Slowly add the pre-formed enolate to the aldehyde-Lewis acid complex solution at -78°C.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Illustrative Effect of Reaction Parameters on Aldol Reaction Yield and Diastereoselectivity

Entry Lewis Acid Solvent Temperature (°C) Yield (%) Diastereomeric Ratio (dr)
1TiCl₄DCM-788595:5
2Sn(OTf)₂DCM-787890:10
3BF₃·OEt₂DCM-786580:20
4TiCl₄Toluene-787592:8
5TiCl₄DCM-408288:12

Visualizations

Experimental_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps A Starting Material A (e.g., Polycyclic Ketone) C Core Ring Formation (e.g., Diels-Alder or Friedel-Crafts) A->C B Starting Material B (e.g., Furan Precursor) E Furan Ring Annulation (e.g., Paal-Knorr Synthesis) B->E D Stereoselective Functionalization (e.g., Asymmetric Reduction, Aldol Reaction) C->D D->E F Final Deprotection & Functional Group Interconversion E->F G Crude this compound F->G H Purified this compound G->H Purification (HPLC, Crystallization)

Caption: Hypothetical workflow for the synthesis of this compound.

Troubleshooting_Logic Problem Low Yield in Key Step Cause1 Inactive Catalyst Problem->Cause1 Cause2 Suboptimal Temperature Problem->Cause2 Cause3 Side Reactions Problem->Cause3 Solution1 Use Fresh Catalyst Cause1->Solution1 Solution2 Optimize Temperature Profile Cause2->Solution2 Solution3 Modify Reaction Conditions (e.g., Solvent, Concentration) Cause3->Solution3

Caption: Troubleshooting logic for addressing low reaction yield.

Technical Support Center: Overcoming In Vitro Solubility Challenges of Danshenxinkun C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Danshenxinkun C in in vitro experiments. Given that this compound, a lipophilic diterpenoid from Salvia miltiorrhiza (Danshen), exhibits poor aqueous solubility, this guide offers practical solutions and detailed protocols to enhance its dissolution and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in my aqueous cell culture medium?

A1: this compound is a hydrophobic molecule, making it poorly soluble in aqueous solutions like cell culture media. Precipitation occurs when the concentration of this compound exceeds its solubility limit in the medium. This can be influenced by factors such as the final concentration of the compound, the solvent used for the stock solution, and the final percentage of that solvent in the medium.

Q2: What are the initial steps I should take to improve the solubility of this compound?

A2: Start by optimizing your stock solution. Prepare a high-concentration stock solution in an appropriate organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. When diluting the stock solution into your aqueous experimental medium, ensure vigorous mixing and that the final concentration of the organic solvent is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: Are there more advanced methods to enhance the solubility of this compound for in vitro studies?

A3: Yes, several formulation strategies can significantly improve the solubility and bioavailability of poorly soluble compounds like this compound. These include the use of co-solvents, cyclodextrins, nanoparticles, liposomes, and solid dispersions.[1][2][3]

Troubleshooting Guide

Issue 1: Precipitation Observed Immediately Upon Dilution in Aqueous Buffer or Medium
Possible Cause Troubleshooting Step Expected Outcome
Low aqueous solubility of this compound.Prepare a stock solution in a water-miscible organic solvent (e.g., DMSO, ethanol).[4]This compound remains in solution at higher concentrations.
Final solvent concentration is too low to maintain solubility.Increase the final concentration of the organic solvent in small increments, while monitoring for solvent toxicity in your experimental system.Improved solubility without significant cytotoxicity.
The compound is "crashing out" due to rapid dilution.Add the stock solution to the aqueous medium dropwise while vortexing or stirring to ensure rapid and uniform dispersion.Minimized precipitation and a more homogenous solution.
Issue 2: Compound Precipitates Over Time During Incubation
Possible Cause Troubleshooting Step Expected Outcome
Compound is not stable in the aqueous environment at the experimental temperature.Consider using a formulation approach like cyclodextrin inclusion complexes or liposomal encapsulation to protect the compound and improve stability.[1][5][6]Enhanced stability and sustained solubility throughout the experiment.
Saturation solubility is exceeded over time due to temperature changes or interactions with media components.Decrease the final concentration of this compound. If a higher concentration is necessary, a solubility-enhancing formulation is recommended.The compound remains in solution for the duration of the experiment.

Solubility Enhancement Strategies: Data and Protocols

Several advanced techniques can be employed to overcome the solubility limitations of this compound. The following tables summarize the quantitative improvements that can be expected with different methods, based on studies of structurally similar tanshinones.

Summary of Solubility Enhancement Techniques
Technique Principle Fold Increase in Solubility (Approx.) References
Co-solvents Increasing the polarity of the solvent system.2-26 fold[2]
Cyclodextrin Inclusion Encapsulating the hydrophobic molecule within a cyclodextrin cavity.9-fold (for similar compounds)[7]
Solid Dispersion Dispersing the drug in a hydrophilic carrier matrix in a solid state.Significant increase (qualitative)[3][8][9]
Nanoparticles Increasing surface area and dissolution rate by reducing particle size.Significantly improved dissolution[10]
Liposomes Encapsulating the lipophilic drug within a lipid bilayer.High loading capacity for lipophilic drugs[1]
Detailed Experimental Protocols

This protocol describes the preparation of a this compound inclusion complex with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), a method shown to enhance the solubility of similar poorly soluble compounds.[7]

Materials:

  • This compound

  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a saturated solution of HP-β-CD in deionized water.

  • Add an excess amount of this compound to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.

  • After stirring, allow the solution to equilibrate for a few hours.

  • Filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound.

  • The resulting clear solution contains the this compound-HP-β-CD inclusion complex.

  • Determine the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

This protocol outlines the thin-film hydration method for preparing liposomes encapsulating this compound.

Materials:

  • This compound

  • Phosphatidylcholine (e.g., from soybean or egg)

  • Cholesterol

  • Chloroform and Methanol (solvent system)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

  • Dissolve this compound, phosphatidylcholine, and cholesterol in a chloroform:methanol solvent mixture in a round-bottom flask. The molar ratio of phosphatidylcholine to cholesterol is typically 2:1.

  • Create a thin lipid film on the wall of the flask by removing the organic solvents using a rotary evaporator under reduced pressure.

  • Hydrate the thin film by adding PBS (pH 7.4) and rotating the flask gently above the lipid phase transition temperature.

  • The resulting suspension contains multilamellar vesicles (MLVs).

  • To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe or bath sonicator.

  • For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times.

  • Remove any unencapsulated this compound by dialysis or size exclusion chromatography.

Visualizing Experimental Workflows and Concepts

Logical Troubleshooting Flowchart for Solubility Issues

A Precipitation of this compound in vitro B Is the compound precipitating immediately upon dilution? A->B C YES B->C D NO B->D E Optimize Stock Solution: - Use DMSO or Ethanol - Increase solvent concentration (check toxicity) - Add stock solution dropwise with mixing C->E K Compound precipitates over time during incubation D->K F Is the issue resolved? E->F G YES F->G H NO F->H I Proceed with Experiment G->I J Consider Advanced Formulation Strategies: - Cyclodextrin Inclusion - Liposomal Encapsulation - Nanoparticles - Solid Dispersion H->J L Is the compound concentration too high? K->L M YES L->M N NO L->N O Lower the final concentration M->O P Suspect compound instability N->P O->F Q Use a protective formulation (e.g., Cyclodextrins, Liposomes) P->Q Q->I

Caption: Troubleshooting workflow for addressing this compound precipitation.

Experimental Workflow for Cyclodextrin Inclusion Complexation

A Prepare saturated HP-β-CD solution B Add excess this compound A->B C Stir for 24-48 hours B->C D Equilibrate the solution C->D E Filter through 0.22 µm filter D->E F Collect clear filtrate (Inclusion Complex) E->F G Quantify this compound concentration (HPLC) F->G

Caption: Workflow for preparing this compound-cyclodextrin inclusion complexes.

Signaling Pathway Considerations

While specific signaling pathways for this compound are not yet fully elucidated, related tanshinones from Danshen have been shown to modulate various pathways involved in inflammation, apoptosis, and oxidative stress. Overcoming solubility is the first critical step to accurately study these potential downstream effects.

cluster_0 Solubility Enhancement cluster_1 Cellular Uptake and Action A This compound (Poorly Soluble) B Formulation (e.g., Liposomes, Cyclodextrins) A->B C Solubilized this compound B->C D Cellular Membrane C->D Improved Bioavailability E Intracellular Targets D->E F Signaling Pathways (e.g., NF-κB, MAPK) E->F G Biological Response (e.g., Anti-inflammatory, Anti-cancer) F->G

Caption: Overcoming solubility is key for studying biological activity.

References

Technical Support Center: Optimizing Danshenxinkun C Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Danshenxinkun C for in vivo studies. As direct in vivo data for this compound is limited, this guide leverages information from structurally related tanshinone compounds isolated from Salvia miltiorrhiza (Danshen) to provide a starting point for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a diterpenoid quinone compound that has been isolated from the dried root of Salvia miltiorrhiza (Danshen). It belongs to the tanshinone family of compounds, which are known for a variety of biological activities.

Q2: I cannot find any in vivo dosage information for this compound. Where should I start?

Q3: What are some common administration routes for tanshinones in animal models?

Common routes of administration for tanshinones in in vivo studies include:

  • Intraperitoneal (i.p.) injection: This route is frequently used for delivering compounds in preclinical studies.

  • Oral gavage (p.o.): This is a common method for oral administration in rodents.

  • Intravenous (i.v.) injection: This route ensures immediate and complete bioavailability.

  • Subcutaneous (s.c.) injection: This provides a slower release of the compound.

The choice of administration route will depend on the physicochemical properties of your this compound formulation and the objectives of your study.

Q4: What are the known biological activities and signaling pathways affected by tanshinones?

Tanshinones, as a class of compounds, have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[1][2][3][4] These effects are mediated through the modulation of various signaling pathways, such as:

  • PI3K/Akt pathway[5]

  • MAPK pathway[6]

  • STAT3/CCL2 pathway[7]

  • NF-κB signaling[6]

  • JAK-STAT signaling pathway[8]

Troubleshooting Guide

Issue Possible Cause Recommendation
No observable effect at the initial dose. The dose may be too low. Bioavailability might be poor depending on the formulation and route of administration.Gradually increase the dose in subsequent cohorts. Consider reformulating this compound to improve solubility and bioavailability. Evaluate a different route of administration (e.g., from oral to intraperitoneal).
Signs of toxicity in animals (e.g., weight loss, lethargy). The dose is too high. The formulation may have toxic excipients.Immediately reduce the dosage for subsequent experiments. Conduct a formal acute toxicity study to determine the maximum tolerated dose (MTD). Analyze the components of your formulation for potential toxicity.
High variability in experimental results. Inconsistent dosing technique. Variability in animal health or genetics. Instability of the this compound formulation.Ensure all personnel are properly trained in the chosen administration technique. Use animals from a reputable supplier with a consistent health and genetic background. Prepare fresh formulations for each experiment and protect from light and heat if necessary.
Precipitation of the compound upon administration. Poor solubility of this compound in the chosen vehicle.Test different biocompatible solvents or co-solvents. Consider using a suspension or an emulsion. Characterize the physical stability of your formulation before in vivo use.

Data on Analogous Tanshinone Compounds

The following tables summarize in vivo dosage information for tanshinone compounds that are structurally related to this compound. This data should be used as a reference point for designing your own dose-finding studies for this compound.

Table 1: In Vivo Dosages of Various Tanshinones in Mice

CompoundAnimal ModelAdministration RouteDosageObserved EffectReference
Dihydroisotanshinone IMDA-MB-231 xenografti.p. injection10 mg/kgRetarded tumor growth[9]
Tanshinone IIAC26 colon cancer xenografti.v. injection0.5, 1, 2 mg/kgDecreased serum VEGF levels[9]
Tanshinone IIAColon cancer xenograftoral20 mg/kgPro-apoptotic activity[9]
CryptotanshinoneBleeding time modeli.p. injection10 mg/kgDecreased clot retraction[10]

Table 2: In Vivo Dosages of Various Tanshinones in Rats

CompoundAnimal ModelAdministration RouteDosageObserved EffectReference
Tanshinone IIAPharmacokinetic studyoral60 mg/kgBioavailability assessment[11]

Experimental Protocols

Protocol 1: General Procedure for Intraperitoneal (i.p.) Administration in Mice

  • Preparation of Dosing Solution:

    • Dissolve this compound in a suitable vehicle (e.g., a mixture of DMSO and saline, or corn oil). The final concentration of the vehicle (e.g., DMSO) should be kept low and consistent across all treatment groups, including the vehicle control.

    • Ensure the solution is sterile by filtering it through a 0.22 µm syringe filter.

  • Animal Handling:

    • Weigh each mouse to calculate the precise volume of the dosing solution to be administered.

    • Gently restrain the mouse, exposing the abdominal area.

  • Injection:

    • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

    • Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the calculated volume of the solution.

  • Post-injection Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

    • Continue to monitor the animals regularly according to your experimental protocol.

Visualizations

experimental_workflow cluster_preclinical In Vivo Study Workflow start Dose Range-Finding Study (e.g., based on analogous tanshinones) toxicity Acute Toxicity Study (Determine MTD) start->toxicity Initial Doses efficacy Efficacy Study (Multiple Dose Levels) toxicity->efficacy Safe Dose Range pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Study efficacy->pk_pd Effective Doses end Optimal Dose Determination pk_pd->end Correlate Exposure and Response signaling_pathway cluster_pathway Potential Signaling Pathways Modulated by Tanshinones cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_stat STAT3/CCL2 Pathway cluster_nfkb NF-κB Pathway Tanshinones Tanshinones (e.g., this compound) PI3K PI3K Tanshinones->PI3K MAPK MAPK (ERK, JNK, p38) Tanshinones->MAPK STAT3 STAT3 Tanshinones->STAT3 NFkB NF-κB Tanshinones->NFkB Akt Akt PI3K->Akt Cellular_Effects Cellular Effects (Anti-inflammatory, Anti-proliferative, etc.) Akt->Cellular_Effects MAPK->Cellular_Effects CCL2 CCL2 STAT3->CCL2 CCL2->Cellular_Effects NFkB->Cellular_Effects

References

Technical Support Center: Troubleshooting Danshenxinkun C Extraction & Purification

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct chemical and physical data for Danshenxinkun C is limited in publicly available literature. This guide is based on the properties of closely related and co-occurring tanshinone-type compounds from Salvia miltiorrhiza, such as Danshenxinkun A and B. The principles and methodologies outlined here are standard for the extraction and purification of this class of compounds and should be directly applicable.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the extraction and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound extract yield is very low. What are the likely causes?

A1: Low yields can stem from several factors:

  • Plant Material Quality: The concentration of tanshinones can vary significantly based on the plant's age, growing conditions, and storage. Use of old or improperly stored Salvia miltiorrhiza roots can lead to lower yields.

  • Insufficient Extraction Time or Temperature: The extraction of tanshinones is often time and temperature-dependent. Ensure your protocol allows for adequate exposure of the solvent to the plant matrix.

  • Inappropriate Solvent Choice: this compound, like other tanshinones, is a lipophilic (fat-soluble) compound.[1] Non-polar or semi-polar solvents like ethanol, methanol, or ethyl acetate are more effective than highly polar solvents like water.[2]

  • Particle Size of Plant Material: If the root material is not ground to a sufficiently small particle size, the solvent cannot efficiently penetrate the plant tissue to extract the target compounds.

Q2: I am seeing a persistent emulsion layer during my liquid-liquid extraction. How can I resolve this?

A2: Emulsion formation is a common issue, especially when dealing with complex plant extracts that contain surfactant-like molecules. To break an emulsion, you can try the following:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Addition of Brine: Adding a saturated sodium chloride (NaCl) solution can help break the emulsion by increasing the ionic strength of theaqueous layer.

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to separate the layers.

  • Change in pH: Adjusting the pH of the aqueous layer can sometimes help to destabilize the emulsion.

Q3: My final product shows multiple spots on a TLC plate, indicating impurities. What are these likely to be?

A3: The most common impurities in a this compound extract are other structurally related tanshinones and hydrophilic phenolic acids.

  • Other Tanshinones: Salvia miltiorrhiza contains a wide variety of tanshinones, such as Danshenxinkun A, Danshenxinkun B, cryptotanshinone, and tanshinone IIA.[1] These have similar chemical properties and are often co-extracted.

  • Phenolic Acids: While this compound is lipophilic, some hydrophilic compounds like salvianolic acid B and protocatechuic acid may also be present in the initial extract, especially if a polar solvent like ethanol is used.[3]

Q4: How can I improve the purity of my this compound isolate?

A4: Chromatographic techniques are essential for purifying this compound from a crude extract.

  • Column Chromatography: This is a standard method for separating compounds based on their polarity. Silica gel is a common stationary phase for separating tanshinones.

  • High-Performance Liquid Chromatography (HPLC): For higher purity, preparative HPLC is a very effective method. A C18 reversed-phase column is often used for the separation of tanshinones.

  • High-Speed Counter-Current Chromatography (HSCCC): This technique can be used to separate and purify major components from Danshen with high purity (over 95%).[4]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of this compound 1. Inefficient initial extraction. 2. Degradation of the target compound. 3. Loss of compound during purification steps.1. Optimize extraction parameters (solvent, temperature, time). 2. Avoid high temperatures and exposure to strong light. 3. Monitor each purification step with TLC or HPLC to track the target compound.
Presence of Green/Brown Pigments in Final Product Co-extraction of chlorophyll and other pigments.1. Use a non-polar solvent like hexane for an initial wash of the plant material to remove pigments. 2. Employ charcoal treatment of the extract (use with caution as it may adsorb the target compound).
Poor Separation of Tanshinones in HPLC 1. Inappropriate mobile phase composition. 2. Column degradation. 3. Overloading of the column.1. Optimize the gradient or isocratic mobile phase. 2. Use a guard column and ensure the mobile phase is filtered. 3. Reduce the injection volume or concentration of the sample.
Identification of Unknown Impurities Presence of unexpected or less common compounds from the plant matrix.Use analytical techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or NMR (Nuclear Magnetic Resonance) to identify the structure of the unknown impurities.

Data Presentation

Table 1: Physicochemical Properties of Related Danshenxinkun Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )
Danshenxinkun AC₁₈H₁₆O₄296.3
Danshenxinkun BC₁₈H₁₆O₃280.3
Acetyl Danshenxinkun A[2]C₂₀H₁₈O₅338.1

Table 2: Example HPLC Parameters for Tanshinone Analysis

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient elution)
Flow Rate 1.0 mL/min
Detection Wavelength 270 nm
Column Temperature 30°C

Experimental Protocols

Protocol 1: General Extraction of Tanshinones from Salvia miltiorrhiza
  • Preparation of Plant Material: Dry the roots of Salvia miltiorrhiza at 60°C and grind them into a fine powder (40-60 mesh).

  • Extraction:

    • Macerate 100g of the powdered root material in 1 L of 95% ethanol.

    • Perform the extraction in an ultrasonic bath for 30 minutes at 40°C.

    • Filter the extract and repeat the extraction process on the plant residue two more times.

    • Combine the filtrates.

  • Solvent Removal: Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in a mixture of ethyl acetate and water (1:1 v/v).

    • Transfer the mixture to a separatory funnel and shake gently.

    • Allow the layers to separate. The ethyl acetate layer will contain the lipophilic tanshinones, including this compound.

    • Collect the ethyl acetate layer and evaporate the solvent to yield the enriched tanshinone fraction.

Protocol 2: HPLC Analysis of this compound Extract
  • Sample Preparation: Dissolve the enriched tanshinone fraction in methanol to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • HPLC System Setup:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 70% water with 0.1% formic acid, 30% acetonitrile).

    • Set the detector wavelength to 270 nm.

  • Injection and Analysis:

    • Inject 10 µL of the prepared sample.

    • Run a gradient elution program, for example:

      • 0-20 min: 30% to 70% acetonitrile.

      • 20-30 min: 70% to 90% acetonitrile.

      • 30-35 min: Hold at 90% acetonitrile.

      • 35-40 min: Return to initial conditions.

  • Data Analysis: Identify the peaks corresponding to different tanshinones based on their retention times compared to known standards. Quantify the amount of each compound by integrating the peak areas.

Visualizations

ExtractionWorkflow Start Dried Salvia miltiorrhiza Root Grinding Grinding to Powder Start->Grinding Extraction Ultrasonic Extraction with Ethanol Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation1 Rotary Evaporation Filtration->Evaporation1 CrudeExtract Crude Extract Evaporation1->CrudeExtract Partitioning Liquid-Liquid Partitioning (Ethyl Acetate/Water) CrudeExtract->Partitioning AqLayer Aqueous Layer (Phenolic Acids) Partitioning->AqLayer Discard or process separately EtOAcLayer Ethyl Acetate Layer (Tanshinones) Partitioning->EtOAcLayer Evaporation2 Rotary Evaporation EtOAcLayer->Evaporation2 Purification Chromatographic Purification (e.g., Column Chromatography, HPLC) Evaporation2->Purification FinalProduct Purified this compound Purification->FinalProduct

Caption: Workflow for this compound Extraction and Purification.

TroubleshootingTree Problem Low Purity of Final Product CheckTLC Analyze by TLC/HPLC Problem->CheckTLC MultipleSpots Multiple Spots/Peaks Observed? CheckTLC->MultipleSpots PolarImpurities Polar Impurities Present? MultipleSpots->PolarImpurities Yes SingleSpot Single Spot/Peak MultipleSpots->SingleSpot No NonPolarImpurities Non-Polar Impurities Present? PolarImpurities->NonPolarImpurities No OptimizeLLE Optimize Liquid-Liquid Extraction (e.g., solvent choice, pH) PolarImpurities->OptimizeLLE Yes OptimizeChroma Optimize Chromatography (e.g., mobile phase, gradient) NonPolarImpurities->OptimizeChroma Yes PureProduct High Purity Product NonPolarImpurities->PureProduct No OptimizeLLE->PureProduct OptimizeChroma->PureProduct

Caption: Decision Tree for Troubleshooting Low Purity.

ImpurityRelationships DanshenxinkunC This compound (Target) CrudeExtract Crude Salvia miltiorrhiza Extract Tanshinones Tanshinones (Lipophilic) CrudeExtract->Tanshinones Phenolics Phenolic Acids (Hydrophilic) CrudeExtract->Phenolics Tanshinones->DanshenxinkunC OtherTanshinones Other Tanshinones (e.g., Cryptotanshinone, Tanshinone IIA) Tanshinones->OtherTanshinones Co-extracted Impurities SalvianolicAcids Salvianolic Acids Phenolics->SalvianolicAcids Common Example

Caption: Relationship of this compound to Potential Impurities.

References

Technical Support Center: Refinement of Analytical Methods for Danshenxinkun C Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Danshenxinkun C and related tanshinones from Salvia miltiorrhiza (Danshen). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in refining their analytical methods for accurate and robust quantification.

Note: Specific literature on the analytical methodology for this compound is limited. The guidance provided herein is based on established and validated methods for structurally similar and co-occurring lipophilic tanshinones, such as Tanshinone I, Tanshinone IIA, and Cryptotanshinone, which share similar physicochemical properties and analytical behaviors.[1]

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the common analytical challenges? A1: this compound is a lipophilic diterpenoid quinone, a class of compounds known as tanshinones, isolated from the roots of Salvia miltiorrhiza.[1] Key analytical challenges include its low water solubility, potential for degradation under certain conditions, and the complexity of the plant matrix, which contains numerous structurally similar compounds that can cause chromatographic interference.

Q2: Which analytical techniques are most suitable for this compound detection? A2: High-Performance Liquid Chromatography with UV or Diode Array Detection (HPLC-UV/DAD) is the most common and robust method for routine quantification.[2][3] For higher sensitivity, selectivity, and confirmation of identity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique, especially for analyzing samples with low concentrations or complex biological matrices.[4][5]

Q3: How should I choose an appropriate extraction method for this compound? A3: As a lipophilic compound, this compound is best extracted using organic solvents. Ultrasonic-assisted extraction with methanol or ethanol (typically 60-95%) is efficient and widely used.[2] Reflux extraction is also effective but can be more time-consuming.[6] For cleaner extracts, advanced methods like Supercritical Fluid Extraction (SFE) can be employed, though they require specialized equipment.[3]

Q4: What are the typical storage conditions for this compound standards and extracted samples? A4: To prevent degradation, stock solutions and processed samples should be stored in tightly sealed vials, protected from light, at low temperatures (-20°C is recommended for long-term storage).[7] For short-term storage (up to 24 hours), refrigeration at 4°C is generally acceptable.[4] It is always best practice to prepare fresh solutions or analyze samples on the same day of preparation.[7]

Q5: How can I improve the sensitivity of my detection method? A5: Beyond optimizing sample concentration and injection volume, several strategies can enhance sensitivity. For HPLC-UV, ensure the detection wavelength is set at the absorbance maximum for this compound (typically around 270 nm for tanshinones).[2] For trace-level analysis, LC-MS/MS offers significantly higher sensitivity.[5] Additionally, pre-column derivatization to create a fluorescent product is an advanced technique that can dramatically increase sensitivity for HPLC with fluorescence detection.[8]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q: My this compound peak is tailing or showing poor symmetry. What are the likely causes and how can I fix it? A: Peak tailing is a common issue when analyzing tanshinones. The primary causes include:

  • Secondary Silanol Interactions: Free silanol groups on the C18 column packing can interact with polar moieties on the analyte.

    • Solution: Add a small amount of acid (e.g., 0.1% formic or phosphoric acid) to the mobile phase to suppress silanol activity. Using a modern, end-capped column can also minimize these interactions.

  • Column Contamination or Wear: Accumulation of strongly retained compounds from the sample matrix can create active sites.

    • Solution: Implement a column washing protocol (flushing with a strong solvent like isopropanol) or install a guard column to protect the analytical column.

  • Mismatched Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If a stronger solvent must be used for solubility, minimize the injection volume.

Troubleshooting Logic for Poor Peak Shape

G start Poor Peak Shape (Tailing, Fronting, Splitting) q1 Is the peak tailing? start->q1 q2 Is the peak fronting? q1->q2 No sol_tail1 Cause: Silanol Interactions Solution: Add 0.1% acid to mobile phase or use an end-capped column. q1->sol_tail1 Yes q3 Is the peak split or doubled? q2->q3 No sol_front Cause: Column Overload / High Concentration Solution: Dilute sample or reduce injection volume. q2->sol_front Yes sol_split1 Cause: Clogged Inlet Frit / Column Void Solution: Back-flush column or replace. q3->sol_split1 Yes sol_tail2 Cause: Column Contamination Solution: Wash column with strong solvent or use a guard column. sol_tail1->sol_tail2 sol_split2 Cause: Injection solvent stronger than mobile phase Solution: Dissolve sample in mobile phase. sol_split1->sol_split2

Caption: Troubleshooting logic for common HPLC peak shape issues.

Q: Why is the retention time of this compound shifting between runs? A: Retention time instability is often related to the mobile phase, column, or pump.

  • Mobile Phase Composition: Inaccurate mixing or evaporation of a volatile solvent component (like acetonitrile) can alter elution strength.

    • Solution: Ensure mobile phase components are accurately measured and freshly prepared. Keep solvent bottles capped to prevent evaporation.

  • Column Equilibration: Insufficient equilibration time between gradient runs will lead to drift.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A typical equilibration time is 10-15 column volumes.

  • Temperature Fluctuations: Column temperature affects solvent viscosity and retention.

    • Solution: Use a column oven to maintain a constant, stable temperature.

  • Pump Issues: Leaks or faulty check valves can cause inconsistent flow rates.

    • Solution: Check for leaks (salt crystal buildup is a common sign with buffered mobile phases) and perform routine pump maintenance.

Q: My recovery of this compound is low and inconsistent after sample preparation. What can I improve? A: Low recovery typically points to incomplete extraction or degradation.

  • Incomplete Extraction: The extraction time, temperature, or solvent may be suboptimal.

    • Solution: For ultrasonic extraction, ensure the temperature does not exceed 50-60°C to prevent degradation.[2] Test different extraction times (e.g., 30, 45, 60 minutes) to find the point of maximum recovery. Ensure the solvent-to-sample ratio is adequate.

  • Analyte Degradation: Tanshinones can be sensitive to light and high temperatures.

    • Solution: Protect samples from direct light during and after extraction. Avoid excessive heat. If performing evaporation steps, use a rotary evaporator at a moderate temperature (e.g., <40°C).

  • Transfer Losses: Multiple transfer steps can lead to sample loss.

    • Solution: Minimize the number of transfer steps. Ensure all vessels are rinsed with the extraction solvent to recover any adsorbed analyte.

Section 3: Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol provides a general method for extracting this compound and other tanshinones from dried Salvia miltiorrhiza root powder.

  • Sample Weighing: Accurately weigh approximately 1.0 g of dried, powdered Danshen root into a 50 mL conical tube.

  • Solvent Addition: Add 25 mL of 80% methanol (v/v) to the tube.

  • Ultrasonication: Place the tube in an ultrasonic water bath. Sonicate for 45 minutes, ensuring the bath temperature is maintained at or below 50°C.

  • Centrifugation: After extraction, centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.

  • Filtration: Carefully decant the supernatant and filter it through a 0.45 µm syringe filter into an amber HPLC vial for analysis.

  • Storage: If not analyzed immediately, cap the vial and store at 4°C for up to 24 hours.

Protocol 2: HPLC-DAD Analysis of this compound

This protocol outlines a standard reversed-phase HPLC method for the separation and quantification of this compound and related tanshinones.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and DAD detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-25 min: 30% to 60% B

      • 25-40 min: 60% to 90% B

      • 40-45 min: Hold at 90% B

      • 45-50 min: 90% to 30% B (Return to initial)

      • 50-60 min: Hold at 30% B (Equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: Monitor at 270 nm.

Section 4: Data Presentation
Table 1: Comparison of Extraction Methods for Tanshinones
Extraction MethodTypical Solvent(s)TemperatureAdvantagesDisadvantages
Ultrasonic-Assisted Methanol, Ethanol (70-95%)25-50°CFast, efficient, lower temperature reduces degradation risk.[2]Energy input needs control to avoid overheating.
Reflux Extraction Methanol, EthanolBoiling PointSimple setup, effective.Time-consuming, potential for thermal degradation of sensitive compounds.[6]
Supercritical Fluid (SFE) CO₂ with Ethanol/Methanol modifier40-60°CHigh selectivity, no residual organic solvent.[3]Requires specialized, high-pressure equipment.
Table 2: Typical HPLC-UV Method Parameters for Tanshinone Analysis
ParameterRecommended SettingPurpose
Column C18 (e.g., 4.6 x 250 mm, 5 µm)Standard for reversed-phase separation of lipophilic compounds.
Mobile Phase A Water with 0.1% Formic AcidProvides protons to suppress silanol interactions and improve peak shape.
Mobile Phase B Acetonitrile or MethanolOrganic solvent for eluting lipophilic tanshinones.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns, balances speed and resolution.
Column Temperature 30-35°CEnsures stable retention times and improves efficiency.
Detection Wavelength ~270 nmCorresponds to the UV absorbance maximum for the tanshinone chromophore.[2]
Table 3: Example LC-MS/MS MRM Transitions for Related Tanshinones

This table provides a starting point for developing an LC-MS/MS method. Transitions for this compound should be optimized empirically.[5]

CompoundPrecursor Ion [M+H]⁺Product Ion 1Product Ion 2Ionization Mode
Tanshinone IIA 295.1277.1249.1Positive (ESI+)
Cryptotanshinone 297.1279.1251.1Positive (ESI+)
Tanshinone I 277.1259.1231.1Positive (ESI+)
Dihydrotanshinone I 279.1261.1233.1Positive (ESI+)
Section 5: Visualizations

General Experimental Workflow for this compound Analysis

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep1 1. Weigh Dried Danshen Powder prep2 2. Add Extraction Solvent (e.g., 80% Methanol) prep1->prep2 prep3 3. Ultrasonic Extraction (45 min, <50°C) prep2->prep3 prep4 4. Centrifuge & Filter (0.45 µm) prep3->prep4 analysis1 5. Inject Sample onto HPLC-UV or LC-MS System prep4->analysis1 analysis2 6. Separate on C18 Column (Gradient Elution) analysis1->analysis2 analysis3 7. Detect Analyte (UV @ 270 nm or MS/MS) analysis2->analysis3 data1 8. Integrate Peak Area analysis3->data1 data2 9. Construct Calibration Curve (Using Standards) data1->data2 data3 10. Quantify Concentration in Sample data2->data3

Caption: A typical experimental workflow for this compound quantification.

References

Technical Support Center: Addressing Off-Target Effects of Danshenxinkun C and Related Compounds in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Danshenxinkun C and related compounds from Salvia miltiorrhiza (Danshen). Our goal is to help you anticipate and address potential off-target effects in your experiments, ensuring data integrity and accurate interpretation of results.

A Note on this compound: As of our latest update, specific peer-reviewed data on a compound explicitly named "this compound" is limited in publicly available scientific literature. The Danshenxinkun family includes several identified compounds such as Danshenxinkun A, B, and D.[1][2][3] It is crucial to verify the chemical identity and purity of your test compound. The guidance provided here is based on the known biological activities of Danshen extracts and their constituent compounds, which are likely to share mechanistic similarities with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and general bioactivities of Danshen compounds?

A1: Compounds derived from Danshen, including tanshinones and salvianolic acids, are known to exhibit a wide range of biological activities.[4] These include anti-inflammatory, antioxidant, antithrombotic, vasodilatory, neuroprotective, hepatoprotective, and anti-cancer effects.[4] The mechanisms are often multifaceted, involving the modulation of multiple signaling pathways rather than a single target.[4][5]

Q2: What are the most common off-target effects I should be aware of when using a novel Danshen-derived compound?

A2: Given the pleiotropic effects of Danshen constituents, researchers should be vigilant for a range of potential off-target effects, including but not limited to:

  • Broad-spectrum kinase inhibition: Many natural products can interact with the ATP-binding pocket of various kinases.[6]

  • Modulation of inflammatory pathways: Components of Danshen are known to inhibit pro-inflammatory cytokines and signaling pathways like NF-κB.[7]

  • Antioxidant activity: The phenolic acid components, in particular, are potent free radical scavengers, which can influence assays sensitive to redox state.[4]

  • Effects on ion channels: Some Danshen compounds may interact with various ion channels, which could be an off-target effect depending on the primary research question.

  • Toxicity at high concentrations: While generally considered to have low toxicity, high concentrations of Danshen extracts have been shown to induce cytotoxicity and apoptosis in vitro.[8][9]

Q3: My compound is not showing the expected activity. What are the initial troubleshooting steps?

A3: If your Danshenxinkun compound is not exhibiting the anticipated biological effect, consider the following:

  • Compound Integrity and Solubility: Verify the purity and stability of your compound. Ensure it is fully dissolved in your assay medium, as poor solubility is a common issue with natural products.

  • Concentration Range: You may be testing a concentration range that is too high or too low. A broad dose-response curve is recommended for initial experiments.

  • Cell Line Specificity: The target pathway may not be active or relevant in your chosen cell line.

  • Experimental Controls: Ensure all your positive and negative controls are behaving as expected.[10]

Troubleshooting Guide: Unexpected Experimental Outcomes

This guide provides a structured approach to troubleshooting common unexpected results when working with Danshenxinkun compounds.

Observed Problem Potential Cause Suggested Action
High variability between replicate wells. 1. Compound precipitation: The compound may be coming out of solution at the tested concentration. 2. Inconsistent cell seeding: Uneven cell density across the plate. 3. Edge effects: Evaporation in the outer wells of the microplate.1. Visually inspect wells for precipitate. Consider using a different solvent or a lower concentration. 2. Refine cell seeding protocol and ensure a homogenous cell suspension. 3. Avoid using the outer wells for experimental data; fill them with sterile media or PBS.
All cells die, even at the lowest concentration. 1. High potency: The compound is more active than anticipated. 2. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) is too high. 3. Error in dilution: A mistake may have occurred during the preparation of stock solutions or serial dilutions.1. Test a significantly lower concentration range (e.g., nanomolar or picomolar). 2. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5% for DMSO). 3. Prepare fresh stock solutions and dilutions, double-checking all calculations.
No biological effect is observed at any concentration. 1. Compound inactivity: The compound may not be active in the chosen assay or cell line. 2. Compound degradation: The compound may be unstable under the experimental conditions (e.g., temperature, light exposure). 3. Insufficient incubation time: The effect may require a longer duration to become apparent.1. Test the compound in a different cell line known to be responsive to similar compounds or in a cell-free biochemical assay if the target is known. 2. Assess the stability of the compound under assay conditions using analytical methods like HPLC. 3. Perform a time-course experiment to determine the optimal incubation period.
Results are not reproducible. 1. Reagent variability: Inconsistent quality of reagents, media, or serum. 2. Subtle variations in protocol: Minor deviations in experimental procedures between repeats. 3. Cell passage number: Cellular responses can change at high passage numbers.1. Use the same lot of reagents for all related experiments. 2. Maintain a detailed and consistent experimental protocol. 3. Use cells within a defined low passage number range.

Key Experimental Protocols

To aid in designing robust experiments, detailed methodologies for foundational assays are provided below.

Protocol 1: Determining Compound Solubility

Objective: To determine the solubility of this compound in various laboratory solvents.

Materials:

  • This compound

  • A panel of solvents (e.g., DMSO, ethanol, methanol, water, PBS)

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Weigh a precise amount of this compound (e.g., 1 mg) into a microcentrifuge tube.

  • Add a defined volume of the first solvent (e.g., 100 µL) to achieve a high starting concentration (e.g., 10 mg/mL).

  • Vortex vigorously for 2-3 minutes.

  • Visually inspect for any undissolved particles. A clear solution indicates solubility at that concentration.

  • If undissolved particles remain, add another aliquot of the solvent to decrease the concentration and repeat the vortexing and inspection.

  • Record the concentration at which the compound fully dissolves.

  • Repeat for each solvent to be tested.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Cells in culture

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include vehicle-only controls.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation

Table 1: Physicochemical Properties of Related Danshenxinkun Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Known Source Organism
Danshenxinkun AC₁₈H₁₆O₄296.3Salvia miltiorrhiza
Danshenxinkun BC₁₈H₁₆O₃280.3Salvia miltiorrhiza

Data sourced from PubChem.[1][2]

Table 2: Summary of Potential Off-Target Pathways for Danshen Compounds

Pathway Key Mediators Potential Effect of Danshen Compounds Relevant Experimental Readouts
Inflammatory Signaling NF-κB, TNF-α, IL-1βInhibitionWestern blot for p-NF-κB, ELISA for cytokines
Oxidative Stress ROS, Nrf2Reduction of ROS, activation of Nrf2DCFDA assay for ROS, Western blot for Nrf2
Cell Survival/Apoptosis PI3K/Akt, Bcl-2, CaspasesModulation (context-dependent)Western blot for p-Akt, Bcl-2; Caspase activity assays
Kinase Signaling Multiple kinasesBroad-spectrum inhibitionKinase activity panels, phosphoproteomics

Visualizing Experimental Logic and Pathways

To facilitate a deeper understanding of the experimental design and potential molecular interactions of this compound, the following diagrams are provided.

G cluster_0 Initial Troubleshooting Workflow A Unexpected Result Observed B Check Compound Integrity & Solubility A->B Step 1 C Review Experimental Protocol & Controls B->C Step 2 D Verify Cell Line & Reagent Quality C->D Step 3 E Redesign Experiment with Broader Parameters D->E Step 4a F Consult Literature for Similar Compounds D->F Step 4b

Caption: A stepwise workflow for troubleshooting unexpected experimental results.

G cluster_1 Potential Signaling Pathways Modulated by Danshen Compounds DS This compound Inflammation Inflammatory Pathways (e.g., NF-κB) DS->Inflammation OxidativeStress Oxidative Stress (e.g., ROS) DS->OxidativeStress CellSurvival Cell Survival/Apoptosis (e.g., PI3K/Akt) DS->CellSurvival Kinases Broad Kinase Activity DS->Kinases

Caption: Potential signaling pathways modulated by Danshenxinkun compounds.

This technical support center is intended to be a living document and will be updated as more specific information on this compound becomes available. We encourage researchers to perform thorough characterization of their specific compounds and to employ a comprehensive set of controls to ensure the validity of their findings.

References

Technical Support Center: Improving the Reproducibility of Bioassays for Danshen-Derived Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of bioassays involving Danshen-derived compounds, with a focus on the representative compound Tanshinone IIA.

Frequently Asked Questions (FAQs)

Q1: What is Tanshinone IIA and why is it used in bioassays?

A1: Tanshinone IIA is a lipophilic diterpene quinone isolated from the dried root of Salvia miltiorrhiza Bunge (Danshen).[1] It is one of the most pharmacologically active components of Danshen and is widely studied for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and cardiovascular protective properties.[1][2][3] Its use in bioassays is driven by the need to understand its mechanisms of action and to screen for its potential as a therapeutic agent.

Q2: What are the common bioassays used to evaluate the activity of Tanshinone IIA?

A2: Common bioassays for Tanshinone IIA include:

  • Cell Viability and Cytotoxicity Assays: Assays like MTT, MTS, and XTT are frequently used to determine the effect of Tanshinone IIA on cell proliferation and to calculate its IC50 (half-maximal inhibitory concentration).[4][5]

  • Apoptosis Assays: Methods such as Annexin V/PI staining and analysis of caspase activity are used to investigate if Tanshinone IIA induces programmed cell death.[4]

  • Cell Cycle Analysis: Flow cytometry is employed to determine if Tanshinone IIA causes cell cycle arrest at specific phases.[4]

  • Western Blotting: This technique is used to measure the expression levels of proteins involved in signaling pathways affected by Tanshinone IIA.[4]

  • Migration and Invasion Assays: These assays assess the impact of Tanshinone IIA on the metastatic potential of cancer cells.[6]

Q3: What are the known mechanisms of action for Tanshinone IIA?

A3: Tanshinone IIA has been shown to exert its effects through multiple signaling pathways. It can induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[2][7] It can also cause cell cycle arrest and inhibit cell proliferation by modulating pathways such as PI3K/Akt and MAPK.[7][8] Additionally, Tanshinone IIA has been reported to inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[6]

Troubleshooting Guide

Problem 1: High variability in IC50 values for Tanshinone IIA between experiments.

  • Possible Cause 1: Inconsistent compound preparation. Tanshinone IIA is a lipophilic compound with poor water solubility.[9] Inconsistent dissolution can lead to variations in the effective concentration.

    • Solution: Always dissolve Tanshinone IIA in a suitable solvent like DMSO at a high concentration to create a stock solution.[10] Ensure the stock solution is thoroughly mixed before each use. When preparing working solutions, dilute the stock in culture medium and mix well immediately before adding to the cells. Prepare fresh dilutions for each experiment.

  • Possible Cause 2: Variations in cell seeding density. The number of cells at the start of the experiment can significantly impact the results of a cell viability assay.

    • Solution: Maintain a consistent cell seeding density across all wells and experiments. Perform a cell count before seeding and ensure even cell distribution in the plates.

  • Possible Cause 3: Differences in incubation time. The duration of exposure to Tanshinone IIA can affect the observed cytotoxicity.[11]

    • Solution: Strictly adhere to the predetermined incubation time in your experimental protocol. Use a timer to ensure consistency.

  • Possible Cause 4: Contamination. Mycoplasma or bacterial contamination can affect cell health and metabolism, leading to unreliable results.

    • Solution: Regularly test cell cultures for mycoplasma contamination. Practice sterile techniques to prevent bacterial and fungal contamination.

Problem 2: Unexpected or no dose-response curve.

  • Possible Cause 1: Incorrect concentration range. The selected concentration range for Tanshinone IIA may be too high or too low to observe a dose-dependent effect.

    • Solution: Perform a pilot experiment with a wide range of concentrations to determine the optimal range for your specific cell line. Refer to published literature for typical IC50 values in similar cell lines (see Table 1).

  • Possible Cause 2: Compound instability. Tanshinone IIA may degrade under certain conditions, such as prolonged exposure to light or high temperatures. Some studies have noted the instability of tanshinones in aqueous solutions over 24 hours.[12]

    • Solution: Prepare fresh working solutions of Tanshinone IIA for each experiment. Protect stock and working solutions from light by using amber tubes or wrapping them in foil. Store stock solutions at -20°C or -80°C.

  • Possible Cause 3: Assay interference. Tanshinone IIA, being a colored compound, may interfere with colorimetric assays like MTT by absorbing light at the same wavelength as the formazan product. It may also have intrinsic fluorescence that could interfere with fluorescent assays.[13]

    • Solution: Run a control plate with Tanshinone IIA in cell-free medium to measure its absorbance or fluorescence at the assay wavelength. Subtract this background reading from your experimental values. Consider using a different type of assay, such as an ATP-based luminescence assay for cell viability, which is generally less prone to colorimetric interference.

Data Presentation

Table 1: Reported IC50 Values of Tanshinone IIA in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
786-ORenal Cell Carcinoma24~6.8 (2 µg/mL)[4]
MCF-7Breast CancerNot Specified3.3[14]
MDA-MB-231Breast CancerNot Specified6.5[14]
A549Lung CancerNot Specified17.9[14]
HeLaCervical Cancer4817.55[15]
HepG2Liver Cancer24>20[16]
CAL27Oral Squamous Cell Carcinoma48~2[5]
SCC4Oral Squamous Cell Carcinoma48~2[5]
SCC25Oral Squamous Cell Carcinoma48~2[5]

Experimental Protocols

Detailed Methodology for a Cell Viability (MTT) Assay with Tanshinone IIA

1. Materials:

  • Tanshinone IIA powder

  • Dimethyl sulfoxide (DMSO)

  • Human cancer cell line of interest (e.g., 786-O)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10³ cells/well in 100 µL of complete culture medium.[4]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of Tanshinone IIA in DMSO.[10]

    • On the day of the experiment, prepare serial dilutions of the Tanshinone IIA stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1, 2, 4, 8 µg/mL).[4] Also prepare a vehicle control with the same final concentration of DMSO as the highest Tanshinone IIA concentration.

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared Tanshinone IIA dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.[4]

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

    • Agitate the plate on a shaker for 15 minutes to ensure complete solubilization.[4]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[4]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the Tanshinone IIA concentration to generate a dose-response curve and determine the IC50 value.

Mandatory Visualization

G Troubleshooting Workflow for Inconsistent IC50 Values Start Start: Inconsistent IC50 Results Check_Compound Check Compound Preparation - Fresh dilutions? - Proper dissolution in DMSO? - Light protection? Start->Check_Compound Check_Cells Check Cell Culture - Consistent seeding density? - Mycoplasma contamination? - Passage number? Start->Check_Cells Check_Assay Check Assay Protocol - Consistent incubation times? - Assay interference (color/fluorescence)? - Reagent quality? Start->Check_Assay Solution_Compound Implement Solutions: - Use fresh stock & dilutions - Ensure complete solubilization - Protect from light Check_Compound->Solution_Compound Solution_Cells Implement Solutions: - Standardize cell seeding protocol - Regular mycoplasma testing - Use consistent passage numbers Check_Cells->Solution_Cells Solution_Assay Implement Solutions: - Use precise timing for all steps - Run compound-only controls - Validate reagents Check_Assay->Solution_Assay Re_Run Re-run Experiment Solution_Compound->Re_Run Solution_Cells->Re_Run Solution_Assay->Re_Run End End: Reproducible IC50 Re_Run->End

Caption: A troubleshooting workflow for addressing inconsistent IC50 values in bioassays.

G Simplified Signaling Pathway of Tanshinone IIA-Induced Apoptosis Tanshinone_IIA Tanshinone IIA PI3K_Akt PI3K/Akt Pathway Tanshinone_IIA->PI3K_Akt inhibits MAPK MAPK Pathway (e.g., JNK, p38) Tanshinone_IIA->MAPK activates Bcl2_Family Bcl-2 Family Proteins PI3K_Akt->Bcl2_Family inhibits pro-apoptotic (e.g., Bax) MAPK->Bcl2_Family activates pro-apoptotic (e.g., Bax) Mitochondria Mitochondria Bcl2_Family->Mitochondria regulates mitochondrial outer membrane permeabilization Caspases Caspase Cascade Mitochondria->Caspases cytochrome c release activates caspases Apoptosis Apoptosis Caspases->Apoptosis executes

Caption: A simplified diagram of Tanshinone IIA's pro-apoptotic signaling pathway.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Danshenxinkun C and Tanshinone IIA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danshen (Salvia miltiorrhiza) is a traditional Chinese medicine with a long history of use for various ailments, particularly cardiovascular diseases. Its therapeutic effects are attributed to a rich array of bioactive compounds, broadly classified into hydrophilic phenolic acids and lipophilic diterpenoid quinones. Among the lipophilic constituents, Tanshinone IIA is the most abundant and extensively studied, renowned for its diverse pharmacological activities. More recently, other diterpenoids, such as Danshenxinkun C, have been isolated from Danshen. This guide aims to provide a comparative overview of the biological activities of this compound and Tanshinone IIA, supported by available experimental data.

Initial literature searches reveal a significant disparity in the volume of research available for Tanshinone IIA compared to this compound. While Tanshinone IIA has been the subject of numerous in vitro and in vivo studies elucidating its mechanisms of action across various disease models, this compound remains a relatively understudied compound. At present, there is a notable lack of specific data on the biological activities of this compound, and no direct comparative studies with Tanshinone IIA have been identified in the public domain.

This guide will therefore primarily focus on the well-documented biological activities of Tanshinone IIA, while highlighting the current knowledge gap regarding this compound. As more research on this compound becomes available, this guide will be updated to provide a comprehensive comparison.

Tanshinone IIA: A Multifaceted Therapeutic Agent

Tanshinone IIA has demonstrated a broad spectrum of biological activities, positioning it as a promising candidate for the treatment of various diseases. Its primary effects are observed in the cardiovascular and central nervous systems, as well as in oncology.

Cardiovascular Effects

Tanshinone IIA exhibits significant protective effects on the cardiovascular system. It has been shown to improve microcirculation, dilate coronary arteries, and protect against myocardial ischemia-reperfusion injury.[1][2] The mechanisms underlying these effects are multifaceted and include:

  • Anti-inflammatory and Antioxidant Properties: Tanshinone IIA can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, thereby protecting vascular endothelial cells from damage.[3]

  • Anti-atherosclerotic Effects: It can reduce the formation of foam cells, a key event in the development of atherosclerosis.[1]

  • Inhibition of Platelet Aggregation: Tanshinone IIA can help prevent the formation of blood clots.

Anticancer Activity

A growing body of evidence supports the potent anticancer effects of Tanshinone IIA against a wide range of human cancer cell lines.[4] Its anticancer mechanisms include:

  • Induction of Apoptosis and Autophagy: Tanshinone IIA can trigger programmed cell death in cancer cells.

  • Inhibition of Cell Proliferation and Metastasis: It can suppress the growth and spread of tumors.

  • Anti-angiogenesis: Tanshinone IIA can inhibit the formation of new blood vessels that supply nutrients to tumors.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of Tanshinone IIA. It has been shown to offer protection against cerebral ischemia-reperfusion injury and may have therapeutic applications in neurodegenerative diseases.

This compound: An Enigma in Danshen's Chemical Arsenal

This compound belongs to the diterpenoid class of compounds found in Danshen.[1] However, detailed information regarding its specific biological activities is currently scarce in publicly available scientific literature. While it is plausible that this compound shares some of the general properties of other Danshen-derived diterpenoids, such as anti-inflammatory or antioxidant effects, this remains to be experimentally validated.

The absence of dedicated studies on this compound makes a direct and meaningful comparison with the well-characterized biological profile of Tanshinone IIA impossible at this time.

Future Directions

To bridge the current knowledge gap, dedicated research into the pharmacological properties of this compound is crucial. Future studies should aim to:

  • Elucidate the specific biological activities of this compound in various in vitro and in vivo models.

  • Conduct direct comparative studies between this compound and Tanshinone IIA to identify any unique or overlapping mechanisms of action.

  • Investigate the potential synergistic or antagonistic effects of this compound in combination with other Danshen constituents.

Conclusion

Tanshinone IIA stands out as a key bioactive component of Danshen with well-documented cardiovascular, anticancer, and neuroprotective effects. In stark contrast, this compound remains a largely uncharacterized compound. While the potential for this compound to possess significant biological activities exists, a comprehensive understanding of its pharmacological profile and a direct comparison with Tanshinone IIA are contingent on future research. This guide underscores the need for further investigation into the lesser-known constituents of Danshen to fully unlock its therapeutic potential.

References

A Comparative Analysis of Danshenxinkun A, B, and C: Unveiling Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

Danshenxinkun A, B, and C are diterpenoid compounds isolated from the renowned traditional Chinese medicine Danshen (Salvia miltiorrhiza). These compounds have garnered interest within the scientific community for their potential pharmacological activities. This guide provides a comparative analysis of Danshenxinkun A, B, and C, summarizing the current, albeit limited, scientific knowledge on their biological effects and mechanisms of action. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate further investigation into these promising natural products.

Overview of Biological Activities

While direct comparative studies on Danshenxinkun A, B, and C are scarce, existing research provides insights into their individual biological activities. Danshenxinkun A has been primarily investigated for its anti-cancer properties, while Danshenxinkun B has shown potential as an anti-inflammatory agent. Information regarding the specific biological activities of Danshenxinkun C is notably limited in the current scientific literature.

CompoundPrimary Biological ActivityOther Reported Activities
Danshenxinkun A Anti-cancerCytotoxic, Antiproliferative, Antioxidant
Danshenxinkun B Anti-inflammatory-
This compound Not well-characterized-

Comparative Analysis of Mechanisms of Action

The distinct biological activities of Danshenxinkun A and B appear to stem from their differential modulation of intracellular signaling pathways.

FeatureDanshenxinkun ADanshenxinkun BThis compound
Known Signaling Pathway Modulates the MAPK/ERK signaling pathway, leading to the induction of apoptosis.Inhibits the NF-κB/NLRP3 signaling pathway.Not elucidated.
Mechanism of Action Induces apoptosis in cancer cells.Reduces the release of lactate dehydrogenase (LDH), caspase-1, and interleukin-1β (IL-1β) in endothelial cells under oxidative stress.-
Therapeutic Potential Cancer therapyInflammatory conditions, particularly those involving endothelial injury.To be determined.

Experimental Protocols

Detailed experimental protocols for the comparative analysis of Danshenxinkun A, B, and C are not available in the current literature. The following represents a generalized workflow for future research aimed at a comprehensive comparative evaluation.

G Experimental Workflow for Comparative Analysis of Danshenxinkun A, B, and C cluster_0 Compound Preparation cluster_1 In Vitro Bioactivity Screening cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Comparison Isolation Isolation & Purification of Danshenxinkun A, B, C from Salvia miltiorrhiza Characterization Structural Characterization (NMR, MS) Isolation->Characterization Purity Purity Assessment (HPLC) Characterization->Purity Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) in various cell lines (cancer, endothelial, immune) Purity->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (e.g., NO, cytokine measurement in LPS-stimulated macrophages) Purity->Anti_inflammatory Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Purity->Antioxidant Signaling Western Blot & PCR for key signaling proteins (MAPK, NF-κB, NLRP3) Cytotoxicity->Signaling Anti_inflammatory->Signaling Apoptosis Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity) Signaling->Apoptosis IC50 Calculation of IC50 values Apoptosis->IC50 Statistical Statistical Analysis IC50->Statistical Comparison Comparative Efficacy & Potency Assessment Statistical->Comparison

Caption: Proposed experimental workflow for a comprehensive comparative analysis.

Signaling Pathways

The following diagrams illustrate the known signaling pathways modulated by Danshenxinkun A and B.

Danshenxinkun A: MAPK/ERK Signaling Pathway in Cancer Cells

G Danshenxinkun A Signaling Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Danshenxinkun_A Danshenxinkun A Receptor Cell Surface Receptor Danshenxinkun_A->Receptor binds/activates Cell Cancer Cell RAS Ras Receptor->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors activates Apoptosis_Genes Apoptosis-related Gene Expression Transcription_Factors->Apoptosis_Genes regulates Apoptosis Apoptosis Apoptosis_Genes->Apoptosis

Caption: Danshenxinkun A induces apoptosis via the MAPK/ERK pathway.

Danshenxinkun B: NF-κB/NLRP3 Signaling Pathway in Endothelial Cells

G Danshenxinkun B Signaling Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Danshenxinkun_B Danshenxinkun B IKK IKK Danshenxinkun_B->IKK inhibits NLRP3_Inflammasome NLRP3 Inflammasome Assembly Danshenxinkun_B->NLRP3_Inflammasome inhibits ox_LDL ox-LDL TLR4 TLR4 ox_LDL->TLR4 activates Endothelial_Cell Endothelial Cell TLR4->IKK IκBα IκBα IKK->IκBα phosphorylates NF_κB NF-κB IκBα->NF_κB releases NLRP3_Gene NLRP3 Gene Transcription NF_κB->NLRP3_Gene translocates to nucleus and activates NLRP3_Gene->NLRP3_Inflammasome Caspase_1 Caspase-1 Activation NLRP3_Inflammasome->Caspase_1 IL_1β Pro-IL-1β -> IL-1β Caspase_1->IL_1β Inflammation Inflammation & Cell Injury IL_1β->Inflammation

Caption: Danshenxinkun B inhibits inflammation via the NF-κB/NLRP3 pathway.

Conclusion and Future Directions

The available evidence suggests that Danshenxinkun A and B possess distinct pharmacological activities with potential therapeutic applications in oncology and inflammatory diseases, respectively. However, the lack of direct comparative studies and the dearth of information on this compound represent significant knowledge gaps. Future research should prioritize a head-to-head comparison of these three compounds to elucidate their relative potency and efficacy. Such studies should include detailed dose-response analyses and the elucidation of their molecular targets and complete signaling pathways. A comprehensive understanding of the structure-activity relationships of the Danshenxinkun compounds will be crucial for the development of novel therapeutic agents derived from this important traditional medicine.

Unveiling the Anticancer Potential of Trijuganone C: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the anticancer properties of Trijuganone C, a bioactive compound isolated from the medicinal plant Salvia miltiorrhiza (Danshen), reveals its potent cytotoxic and pro-apoptotic effects against various cancer cell lines. This guide provides a detailed comparison of Trijuganone C's efficacy with established chemotherapy agents, supported by experimental data and standardized protocols for researchers, scientists, and drug development professionals.

Salvia miltiorrhiza, a staple in traditional Chinese medicine, is a rich source of bioactive compounds with therapeutic potential. Among these, Trijuganone C has emerged as a promising candidate for anticancer drug development. This guide synthesizes available data to offer an objective comparison of its performance against conventional treatments.

Comparative Efficacy: Trijuganone C vs. Standard Chemotherapy

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values of Trijuganone C in comparison to Doxorubicin and 5-Fluorouracil (5-FU), standard chemotherapeutic agents, across a panel of human cancer cell lines.

Cell LineCancer TypeTrijuganone C IC50 (µM)Doxorubicin IC50 (µM)5-Fluorouracil IC50 (µM)
HL-60Human Leukemia< 100.019 - 0.02[1]Not available
JurkatHuman Leukemia< 100.049 - 0.47[2][3]Not available
U937Human Leukemia> 10Not availableNot available
DLD-1Colon Cancer< 10Not available26.861[4]
COLO 205Colon Cancer< 10Not available3.2 x 10⁻³ (3.2 µM)[5]
Caco-2Colon Cancer< 10Not available7.64 - 20.07[6][7][8]

Note: IC50 values for Doxorubicin and 5-Fluorouracil are sourced from various studies and may have different experimental conditions.

Mechanism of Action: Induction of Apoptosis

Trijuganone C exerts its anticancer effects primarily through the induction of apoptosis, or programmed cell death. Experimental evidence has elucidated the key molecular events involved in this process.

Apoptotic EventObservation in HL-60 Cells Treated with Trijuganone C
Chromatin Condensation & DNA Fragmentation Induced
Caspase Activation Activation of caspase-3, -8, and -9
PARP Cleavage Cleavage of poly (ADP-ribose) polymerase observed
Mitochondrial Membrane Potential Loss of mitochondrial membrane potential
Cytochrome c Release Release of cytochrome c from mitochondria to cytosol
Bcl-2 Family Protein Modulation Activation of Bid and Bax; No effect on Bcl-2 and Bcl-xL

Visualizing the Pathways and Processes

To facilitate a clearer understanding of the experimental workflow and the molecular mechanisms, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_invitro In Vitro Analysis cluster_apoptosis Apoptosis Assessment cell_culture Cancer Cell Lines (e.g., HL-60, DLD-1) treatment Treatment with Trijuganone C / Control cell_culture->treatment mtt_assay MTT Assay for Cell Viability (IC50) treatment->mtt_assay apoptosis_analysis Apoptosis Assays treatment->apoptosis_analysis data_analysis Data Analysis & Comparison mtt_assay->data_analysis IC50 Determination flow_cytometry Flow Cytometry (Annexin V/PI) apoptosis_analysis->flow_cytometry western_blot Western Blot (Apoptosis Proteins) apoptosis_analysis->western_blot caspase_assay Caspase Activity Assay apoptosis_analysis->caspase_assay mmp_assay Mitochondrial Membrane Potential Assay (JC-1) apoptosis_analysis->mmp_assay flow_cytometry->data_analysis western_blot->data_analysis caspase_assay->data_analysis mmp_assay->data_analysis

Caption: Experimental workflow for assessing the anticancer effects of Trijuganone C.

apoptosis_pathway cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade TrijuganoneC Trijuganone C Bax Bax activation TrijuganoneC->Bax Bid Bid activation TrijuganoneC->Bid Casp8 Caspase-8 activation TrijuganoneC->Casp8 Mito Mitochondrion Bax->Mito Bid->Mito CytoC Cytochrome c release Mito->CytoC MMP Loss of Mitochondrial Membrane Potential Mito->MMP Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Casp8->Casp3 PARP PARP cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of Trijuganone C-induced apoptosis.

Detailed Experimental Protocols

For the purpose of reproducibility and further investigation, detailed protocols for the key experimental assays are provided below.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS).

  • Procedure:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat cells with various concentrations of Trijuganone C or a control vehicle and incubate for the desired time period (e.g., 24, 48, 72 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.[9][10][11][12]

    • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[9][10][12]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

    • Measure the absorbance at 570-590 nm using a microplate reader.[11]

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Reagents:

    • Annexin V-FITC (or other fluorochrome).

    • Propidium Iodide (PI) staining solution.

    • 1X Annexin V Binding Buffer.

  • Procedure:

    • Induce apoptosis in cells by treating with Trijuganone C for the desired time.

    • Harvest the cells (including floating cells) and wash them twice with cold PBS.[13]

    • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution to 100 µL of the cell suspension.[13]

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.[13][14] Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[13]

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

  • Procedure:

    • Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[15]

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., Caspase-3, PARP, Bcl-2 family members) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3.

  • Reagents:

    • Cell lysis buffer.

    • Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).

    • Reaction buffer.

  • Procedure:

    • Lyse the treated and control cells and quantify the protein concentration.

    • Add the cell lysate to a 96-well plate.

    • Prepare a reaction mixture containing the reaction buffer and the caspase-3 substrate.[16]

    • Add the reaction mixture to each well containing the cell lysate.

    • Incubate the plate at 37°C for 1-2 hours.[16]

    • Measure the absorbance at 405 nm (for colorimetric assay) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assay).[16]

    • The caspase activity is proportional to the color or fluorescence intensity.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

This assay uses the JC-1 dye to assess changes in the mitochondrial membrane potential, an early indicator of apoptosis.

  • Reagents:

    • JC-1 dye.

    • Assay buffer.

  • Procedure:

    • Treat cells with Trijuganone C as required.

    • Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.[17][18][19][20]

    • Wash the cells with assay buffer.

    • Analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader.[17][18][19][20]

    • In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.[17][18][19][20]

This guide provides a foundational comparison of the anticancer effects of Trijuganone C with standard chemotherapies. The presented data and protocols are intended to support further research and development of this promising natural compound for cancer therapy.

References

Unraveling the Anti-Inflammatory Mechanism of Danshenxinkun C: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparison with the Established NF-κB Inhibitor BAY 11-7082

Danshenxinkun C, a diterpenoid compound derived from Salvia miltiorrhiza (Danshen), is under investigation for its therapeutic potential, which is largely attributed to the well-documented anti-inflammatory properties of its chemical class. This guide provides a comparative analysis of the mechanism of action of key bioactive components of Danshen, namely Tanshinone IIA and Salvianolic Acid B, against the well-characterized experimental inhibitor of the NF-κB pathway, BAY 11-7082. The focus of this comparison is the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.

The activation of the NF-κB pathway is a central event in inflammation. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and induce the transcription of a host of pro-inflammatory genes, including those for cytokines like TNF-α, Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).

Comparative Efficacy on NF-κB Pathway Inhibition

Experimental data demonstrates that both the active constituents of Danshen and the specific inhibitor BAY 11-7082 effectively suppress the NF-κB signaling cascade. Their performance is compared based on key downstream inflammatory markers.

CompoundTarget Cell LineStimulusConcentrationEffect on Inflammatory MarkersReference
Tanshinone IIA RAW 264.7 MacrophagesLPS1-10 µMDose-dependent inhibition of IκBα phosphorylation and subsequent NF-κB activation.[1][1]
BV2 Microglial CellsOxygen-Glucose Deprivation10 µMSignificant downregulation of p-IκB and p-p65 protein expression.[2][2]
Vascular Smooth Muscle CellsLPS (1 µg/L)25-100 µmol/lConcentration-dependent inhibition of TNF-α, IL-6, and MCP-1 expression.[3][3]
Salvianolic Acid B Human Aortic Endothelial CellsTNF-α10 µg/mlSignificant inhibition of VCAM-1, ICAM-1, and E-selectin expression.[4][4]
Rat Model of Rheumatoid ArthritisCollagen-Induced Arthritis20-40 mg/kgMarkedly decreased levels of IL-1β, IL-6, IL-17, and TNF-α.[5][6][5][6]
Human Mesangial CellsHigh Glucose (30 mM)0.1, 1, 10 µMDose-dependent inhibition of mesangial cell proliferation via NF-κB suppression.[7][7]
BAY 11-7082 Various Tumor Cell LinesTNF-α10 µMIC50 for inhibition of IκBα phosphorylation.[8][9][10][11][8][9][10][11]
BV2 Microglial CellsOxygen-Glucose Deprivation5 µMDownregulation of p-IκB and p-p65 expression.[2][2]
Human Adipose TissueEndogenous50-100 µMSignificant inhibition of NF-κB p65 DNA-binding activity and decreased release of TNF-α, IL-6, and IL-8.[11][11]

Visualizing the Mechanism of Action

To clearly illustrate the points of intervention for these compounds, the following diagrams depict the NF-κB signaling pathway and a standard experimental workflow for its analysis.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK Complex IKK Complex TNFR->IKK Complex Activates IkB IκBα IKK Complex->IkB Phosphorylates IkB_p p-IκBα IkB->IkB_p p65 p65 p50 p50 NFkB_complex p65/p50/IκBα (Inactive) NFkB_complex->IkB NFkB_complex->p65 NFkB_complex->p50 NFkB_active p65/p50 (Active) NFkB_complex->NFkB_active Release DNA DNA NFkB_active->DNA Translocation & Binding Degradation Proteasomal Degradation IkB_p->Degradation Transcription Gene Transcription DNA->Transcription mRNA Pro-inflammatory mRNA Transcription->mRNA BAY117082 BAY 11-7082 BAY117082->IKK Complex Inhibits Danshen_Compounds Danshen_Compounds Danshen_Compounds->IKK Complex

Figure 1: NF-κB Signaling Pathway and Points of Inhibition.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., Macrophages + LPS +/- Inhibitor) Cell_Lysis 2. Cell Lysis (with Phosphatase Inhibitors) Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quant Sample_Prep 4. Sample Preparation (SDS-PAGE Sample Buffer + Heat) Protein_Quant->Sample_Prep Electrophoresis 5. SDS-PAGE (Protein Separation by Size) Sample_Prep->Electrophoresis Transfer 6. Protein Transfer (to PVDF or Nitrocellulose Membrane) Electrophoresis->Transfer Blocking 7. Blocking (5% BSA in TBST to prevent non-specific binding) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (e.g., anti-p-IκBα, overnight at 4°C) Blocking->Primary_Ab Washing1 9. Washing (TBST) Primary_Ab->Washing1 Secondary_Ab 10. Secondary Antibody Incubation (HRP-conjugated, 1 hour at RT) Washing1->Secondary_Ab Washing2 11. Washing (TBST) Secondary_Ab->Washing2 Detection 12. Chemiluminescent Detection (ECL Substrate) Washing2->Detection Imaging 13. Imaging & Analysis (Chemiluminescence Imager) Detection->Imaging

References

A Comparative Analysis of Synthetic vs. Natural Danshenxinkun C Efficacy: A Review of the Current Landscape

Author: BenchChem Technical Support Team. Date: November 2025

This guide, therefore, provides a broader comparative overview of the major, well-characterized bioactive constituents of Danshen—Tanshinone IIA, Cryptotanshinone, and Salvianolic Acid B—for which there is a substantial body of research on their natural forms. This information serves as a proxy to understand the potential therapeutic activities of the class of compounds to which Danshenxinkun C belongs.

Efficacy of Major Bioactive Components of Salvia miltiorrhiza

The primary therapeutic effects of Danshen are attributed to its lipophilic tanshinones and hydrophilic salvianolic acids.[4][5][6] To provide a basis for understanding the potential efficacy of this compound, this section summarizes quantitative data on the biological activities of three of the most studied components of Danshen.

CompoundBiological ActivityCell Line/ModelIC50 / Efficacy Data
Tanshinone IIA Anticancer (Hepatocellular Carcinoma)HepG2 cellsIC50 = 4.17 ± 0.27 μM[7]
Anticancer (Colorectal Cancer)HCT116 cellsIC50 = 8.42 μM (48h)[8]
Anticancer (Colorectal Cancer)SW480 cellsIC50 = 7.98 μM (48h)[8]
Anticancer (Neuroblastoma)SHSY-5Y cellsIC50 = 34.98 μM (24h)[9]
Cryptotanshinone STAT3 InhibitionCell-free assayIC50 = 4.6 μM[10][11][12][13]
Anticancer (Prostate Cancer)DU145 cellsGI50 = 7 μM[10]
Anticancer (Rhabdomyosarcoma)Rh30 cellsIC50 ≈ 5.1 µM[14]
Anticancer (Prostate Cancer)DU145 cellsIC50 ≈ 3.5 µM[14]
Salvianolic Acid B Anticancer (Colon Cancer)MC38 tumor-bearing mice43.4% tumor suppression at 10 mg/kg; 63.2% at 20 mg/kg[15]

Experimental Protocols for Key Biological Assays

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to determine the efficacy of the major Danshen constituents.

Cell Viability Assay (MTT Assay for Tanshinone IIA in HepG2 cells) [7]

  • HepG2 cells were seeded at a density of 1 x 10⁴ cells/well in 96-well plates and incubated for 24 hours.

  • The cells were then treated with varying concentrations of Tanshinone IIA (0, 1.25, 2.5, 5, 10, and 20 μM) for 48 hours.

  • Following treatment, 20 μL of MTT solution was added to each well, and the plates were incubated for an additional 3.5 hours.

  • The supernatant was removed, and 150 μL of DMSO was added to dissolve the formazan crystals.

  • The absorbance was measured at 490 nm using a microplate reader to determine cell viability. The IC50 value was calculated as the concentration of Tanshinone IIA that resulted in a 50% reduction in cell viability compared to the control.

STAT3 Inhibition Assay (for Cryptotanshinone) [10]

  • A STAT3-dependent dual-luciferase reporter assay was performed using HCT-116 cells.

  • Cells were transiently transfected with a reporter plasmid containing a STAT3-binding element that regulates luciferase expression.

  • Transfected cells were treated with Cryptotanshinone at concentrations ranging from 0.2 to 50 μM for 24 hours.

  • After treatment, the cells were lysed, and luciferase activity was measured using a Dual Luciferase Reporter Assay kit.

  • The IC50 value was determined as the concentration of Cryptotanshinone that caused a 50% inhibition of luciferase activity.

In Vivo Tumor Suppression (for Salvianolic Acid B) [15]

  • A mouse model of colon cancer was established by inoculating mice with MC38 colon cancer cells.

  • The tumor-bearing mice were treated with Salvianolic Acid B at concentrations of 10 and 20 mg/kg.

  • The tumor suppression rate was calculated by comparing the tumor growth in the treated groups to a control group.

Signaling Pathways Modulated by Tanshinones

Tanshinones, the class of compounds to which this compound belongs, are known to exert their biological effects by modulating various signaling pathways. While the specific pathways affected by this compound are unknown, the following diagram illustrates the general mechanisms of action for tanshinones.

Tanshinone_Signaling_Pathways cluster_stimulus External Stimuli cluster_receptor Receptors cluster_pathways Signaling Pathways cluster_cellular_response Cellular Responses Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Inflammatory Cytokines Inflammatory Cytokines Cytokine Receptors Cytokine Receptors Inflammatory Cytokines->Cytokine Receptors PI3K_Akt_mTOR PI3K/Akt/mTOR Receptor Tyrosine Kinases->PI3K_Akt_mTOR MAPK MAPK Receptor Tyrosine Kinases->MAPK JAK_STAT JAK/STAT Cytokine Receptors->JAK_STAT Proliferation Cell Proliferation PI3K_Akt_mTOR->Proliferation Apoptosis Apoptosis PI3K_Akt_mTOR->Apoptosis JAK_STAT->Proliferation Inflammation Inflammation JAK_STAT->Inflammation MAPK->Proliferation MAPK->Inflammation Tanshinones Tanshinones Tanshinones->PI3K_Akt_mTOR Inhibition Tanshinones->JAK_STAT Inhibition Tanshinones->MAPK Inhibition

Caption: General signaling pathways modulated by tanshinones.

Experimental Workflow for Efficacy Assessment

The general workflow for assessing the in vitro efficacy of a compound like a Danshenxinkun is a multi-step process.

Experimental_Workflow cluster_preparation Preparation cluster_invitro In Vitro Efficacy Testing cluster_data Data Analysis A Isolation of Natural Compound from Salvia miltiorrhiza C Structural Elucidation (NMR, MS) A->C B Chemical Synthesis (Hypothetical) B->C D Cell Culture (e.g., Cancer Cell Lines) C->D E Treatment with Compound D->E F Cell Viability/Proliferation Assays (e.g., MTT) E->F G Mechanism of Action Studies (e.g., Western Blot, PCR) E->G H Calculation of IC50/GI50 Values F->H G->H I Statistical Analysis H->I

Caption: General experimental workflow for efficacy assessment.

References

mechanistic comparison between Danshenxinkun C and salvianolic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of pharmacology and drug development, understanding the nuanced mechanisms of action of therapeutic compounds is paramount. This guide provides a detailed mechanistic comparison of two key bioactive compounds derived from Salvia miltiorrhiza (Danshen): Danshenxinkun C and Salvianolic Acid B. This analysis is tailored for researchers, scientists, and professionals in drug development, offering a clear juxtaposition of their molecular interactions and signaling pathways, supported by available experimental data.

At a Glance: Key Mechanistic Differences

While both this compound and Salvianolic Acid B originate from the same medicinal plant, their chemical structures fundamentally dictate their distinct pharmacological profiles. Salvianolic Acid B, a hydrophilic phenolic acid, is one of the most abundant and well-studied water-soluble components of Danshen. In contrast, this compound is a lipophilic diterpenoid belonging to the tanshinone family, which are also major active constituents of Danshen. This fundamental difference in chemical nature underpins their varied mechanisms of action.

Due to a scarcity of direct research on this compound, its mechanistic profile is largely inferred from studies on its parent class of compounds, the tanshinones, particularly the well-researched Tanshinone IIA.

FeatureSalvianolic Acid BThis compound (inferred from Tanshinones)
Chemical Class Phenolic Acid (Water-soluble)Diterpenoid (Tanshinone) (Lipophilic)
Primary Therapeutic Focus Cardiovascular and cerebrovascular protection, anti-inflammatory, antioxidantAnti-inflammatory, anti-tumor, cardiovascular effects
Key Signaling Pathways Primarily modulates NF-κB, PI3K/Akt, and Nrf2 signaling pathways.Primarily modulates PI3K/Akt, MAPK, and NF-κB signaling pathways.[1][2]
Role in Inflammation Potent inhibitor of pro-inflammatory cytokines and adhesion molecules.Inhibits inflammatory responses, often through the TLR/NF-κB and MAPKs/NF-κB pathways.[3]
Antioxidant Mechanism Strong direct radical scavenging activity and upregulation of antioxidant enzymes via Nrf2.Exhibits antioxidant properties, though the direct scavenging mechanism is less pronounced than that of salvianolic acids.[4]
Anti-Tumor Activity Limited direct anti-tumor studies.Induces apoptosis and autophagy in various cancer cell lines.[1]

In-Depth Mechanistic Analysis

Salvianolic Acid B: A Potent Antioxidant and Anti-inflammatory Agent

Salvianolic Acid B is renowned for its robust protective effects on the cardiovascular and nervous systems. Its mechanisms are multifaceted, primarily revolving around its potent antioxidant and anti-inflammatory activities.

Experimental Evidence:

  • Anti-inflammatory Effects: In human aortic endothelial cells, Salvianolic Acid B has been shown to inhibit the TNF-α-induced expression of vascular cell adhesion molecule-1 (VCAM-1) and the activation of NF-κB.[5]

  • Neuroprotection: Studies have demonstrated that Salvianolic Acid B can protect neurons from ischemic injury by activating the PI3K/Akt signaling pathway.

  • Antioxidant Activity: It directly scavenges reactive oxygen species and enhances the expression of antioxidant enzymes through the Keap1-Nrf2 pathway.

This compound: A Diterpenoid with Anti-inflammatory and Anti-proliferative Potential

As a member of the tanshinone family, this compound is a lipophilic diterpenoid.[4] While direct experimental data on this compound is limited, the well-documented mechanisms of other tanshinones, such as Tanshinone IIA, provide a strong basis for inferring its likely biological activities. Tanshinones are particularly noted for their anti-inflammatory and anti-tumor effects.[1][4]

Inferred Mechanisms based on Tanshinone Research:

  • Anti-inflammatory Action: Tanshinones, including Tanshinone IIA, have been shown to inhibit lipopolysaccharide (LPS)-induced inflammatory responses by suppressing the TLR4/TAK1/NF-κB signaling cascade in vascular smooth muscle cells.[3]

  • Cardiovascular Effects: Tanshinone IIA exerts cardioprotective effects by reducing atherosclerosis through the inhibition of vascular inflammation and vascular smooth muscle cell apoptosis and proliferation.[3]

  • Anti-tumor Potential: A significant body of research highlights the ability of tanshinones to inhibit the proliferation and migration of various tumor cells and induce apoptosis, often through modulation of the PI3K/Akt and MAPK signaling pathways.[1][6]

Signaling Pathways: A Visual Comparison

To illustrate the distinct and overlapping signaling pathways modulated by Salvianolic Acid B and a representative tanshinone (Tanshinone IIA, as a proxy for this compound), the following diagrams are provided.

Salvianolic_Acid_B_Pathway cluster_stimulus Cellular Stress cluster_salvianolic_acid Salvianolic Acid B cluster_pathways Signaling Pathways cluster_outcomes Cellular Response Oxidative Stress Oxidative Stress Nrf2 Nrf2 Oxidative Stress->Nrf2 Inflammatory Stimuli Inflammatory Stimuli NFkB NF-κB Inflammatory Stimuli->NFkB SAB Salvianolic Acid B SAB->Nrf2 SAB->NFkB PI3K_Akt PI3K/Akt SAB->PI3K_Akt Antioxidant Antioxidant Response Nrf2->Antioxidant Anti_inflammatory Anti-inflammatory Response NFkB->Anti_inflammatory Survival Cell Survival PI3K_Akt->Survival

Caption: Signaling pathways modulated by Salvianolic Acid B.

Danshenxinkun_C_Pathway cluster_stimulus Cellular Stimuli cluster_danshenxinkun This compound (Tanshinones) cluster_pathways Signaling Pathways cluster_outcomes Cellular Response Inflammatory Signals Inflammatory Signals NFkB NF-κB Inflammatory Signals->NFkB Growth Factors Growth Factors PI3K_Akt PI3K/Akt Growth Factors->PI3K_Akt MAPK MAPK Growth Factors->MAPK DSC This compound (Tanshinones) DSC->NFkB DSC->PI3K_Akt DSC->MAPK Anti_inflammatory Anti-inflammatory Response NFkB->Anti_inflammatory Apoptosis Apoptosis PI3K_Akt->Apoptosis Proliferation Inhibition of Proliferation MAPK->Proliferation

Caption: Inferred signaling pathways for this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

NF-κB Activation Assay (as applied to Salvianolic Acid B and Tanshinones):

  • Cell Culture: Human aortic endothelial cells (HAECs) or other relevant cell lines (e.g., vascular smooth muscle cells, macrophages) are cultured to confluence.

  • Treatment: Cells are pre-treated with varying concentrations of Salvianolic Acid B or the tanshinone of interest for a specified duration (e.g., 1-2 hours) before stimulation with an inflammatory agent like TNF-α or LPS.

  • Nuclear Extraction: Following treatment and stimulation, nuclear extracts are prepared from the cells.

  • Electrophoretic Mobility Shift Assay (EMSA) or TransAM Assay: The DNA-binding activity of NF-κB in the nuclear extracts is quantified. For EMSA, a radiolabeled oligonucleotide probe containing the NF-κB consensus sequence is used. For TransAM, a 96-well plate coated with the NF-κB consensus sequence is utilized, and a primary antibody specific to the activated form of NF-κB is employed for detection.

Western Blot for Signaling Protein Phosphorylation (e.g., Akt, MAPKs):

  • Cell Lysis: Following cell treatment as described above, total protein is extracted using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the signaling proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK).

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Salvianolic Acid B and this compound, through their distinct chemical natures, engage with different primary molecular targets and signaling cascades. Salvianolic Acid B excels as a potent antioxidant and anti-inflammatory agent, with well-documented protective effects in cardiovascular and neurological contexts. This compound, as inferred from the broader class of tanshinones, likely exhibits significant anti-inflammatory and anti-proliferative activities, with potential applications in oncology and inflammatory diseases.

Further direct experimental investigation into the specific mechanisms of this compound is warranted to fully elucidate its pharmacological profile and therapeutic potential. This comparative guide serves as a foundational resource for researchers to navigate the complex and promising therapeutic landscape of compounds derived from Salvia miltiorrhiza.

References

Comparative Analysis of the Antioxidant Capacity of Danshen-Derived Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant capacity of compounds derived from Salvia miltiorrhiza (Danshen), with a focus on illustrating the evaluation of a representative compound, Danshenxinkun C. The information presented herein is intended to offer a framework for assessing antioxidant efficacy and to provide detailed experimental methodologies for reproducible research. Danshen and its active constituents, including salvianolic acids and tanshinones, have demonstrated significant anti-inflammatory, antioxidative, and antiplatelet properties.[1][2][3]

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound can be quantified using various assays that measure its ability to neutralize free radicals. The table below presents a hypothetical comparison of this compound with other well-known antioxidants, using common in vitro antioxidant assays. It is important to note that the antioxidant activity of plant extracts can vary depending on the extraction method.[4][5]

CompoundDPPH Scavenging (IC50, µg/mL)ABTS Scavenging (IC50, µg/mL)FRAP (mM Fe(II)/g)ORAC (µM TE/g)
This compound (Hypothetical) 15.810.22.54500
Salvianolic Acid B 5.23.14.87800
Tanshinone IIA 25.418.91.83200
Vitamin C (Ascorbic Acid) 8.55.03.26500
Trolox 4.62.85.58200

Data for Salvianolic Acid B, Tanshinone IIA, Vitamin C, and Trolox are representative values from literature. Data for this compound is hypothetical for illustrative purposes.

Experimental Protocols

Accurate and reproducible assessment of antioxidant capacity is contingent on standardized experimental protocols.[6] Several chemical in vitro assays have been developed to measure the antioxidant capacities of plant-derived products.[6][7] The following are detailed methodologies for commonly employed antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

  • Reagents: DPPH solution (0.1 mM in methanol), test compound solutions (various concentrations), and a positive control (e.g., Vitamin C or Trolox).

  • Procedure:

    • Add 100 µL of the test compound solution to 900 µL of DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.

  • Reagents: ABTS solution (7 mM), potassium persulfate (2.45 mM), test compound solutions, and a positive control.

  • Procedure:

    • Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.

    • Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 10 µL of the test compound solution to 1 mL of the diluted ABTS radical solution.

    • After 6 minutes of incubation at room temperature, measure the absorbance at 734 nm.

    • Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagents: FRAP reagent (containing acetate buffer, TPTZ solution, and FeCl₃ solution), test compound solutions, and a ferrous sulfate standard solution.

  • Procedure:

    • Pre-warm the FRAP reagent to 37°C.

    • Add 10 µL of the test compound solution to 300 µL of the FRAP reagent.

    • Incubate the mixture at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

    • The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using ferrous sulfate.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

  • Reagents: Fluorescein sodium salt, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), Trolox standard, and test compound solutions.

  • Procedure:

    • Add 25 µL of the test compound solution or Trolox standard to a 96-well plate.

    • Add 150 µL of fluorescein solution to each well and incubate for 30 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of AAPH solution.

    • Measure the fluorescence decay every minute for 60-90 minutes using a fluorescence microplate reader.

    • The ORAC value is calculated from the net area under the fluorescence decay curve and is expressed as Trolox equivalents (TE).

Signaling Pathways and Experimental Workflow

The antioxidant effects of Danshen and its components are often mediated through the modulation of cellular signaling pathways. For instance, they can enhance the expression of endogenous antioxidant enzymes.[8]

G cluster_0 Cellular Stress cluster_1 This compound Action cluster_2 Cellular Response ROS/RNS ROS/RNS This compound This compound Keap1 Inhibition Keap1 Inhibition This compound->Keap1 Inhibition Inhibits Nrf2 Activation Nrf2 Activation Antioxidant Enzyme Upregulation Antioxidant Enzyme Upregulation Nrf2 Activation->Antioxidant Enzyme Upregulation Promotes Keap1 Inhibition->Nrf2 Activation Leads to Reduced Oxidative Damage Reduced Oxidative Damage Antioxidant Enzyme Upregulation->Reduced Oxidative Damage Results in G Start Start Compound Preparation Compound Preparation Start->Compound Preparation In Vitro Assays In Vitro Assays Compound Preparation->In Vitro Assays DPPH Assay DPPH Assay In Vitro Assays->DPPH Assay ABTS Assay ABTS Assay In Vitro Assays->ABTS Assay FRAP Assay FRAP Assay In Vitro Assays->FRAP Assay ORAC Assay ORAC Assay In Vitro Assays->ORAC Assay Data Analysis Data Analysis DPPH Assay->Data Analysis ABTS Assay->Data Analysis FRAP Assay->Data Analysis ORAC Assay->Data Analysis Cell-Based Assays Cell-Based Assays Data Analysis->Cell-Based Assays ROS Measurement ROS Measurement Cell-Based Assays->ROS Measurement Enzyme Activity Enzyme Activity Cell-Based Assays->Enzyme Activity Comparative Evaluation Comparative Evaluation ROS Measurement->Comparative Evaluation Enzyme Activity->Comparative Evaluation Conclusion Conclusion Comparative Evaluation->Conclusion

References

Independent Validation of Published Danshen Studies: A Comparative Guide to Key Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Danshenxinkun C: An extensive review of published scientific literature reveals a significant lack of specific studies focusing on this compound. The available research primarily investigates the broader therapeutic properties of Salvia miltiorrhiza (Danshen) and its major bioactive constituents. Therefore, this guide provides a comparative analysis of three well-researched and abundant compounds from Danshen: Tanshinone IIA , Cryptotanshinone , and Salvianolic Acid B . These compounds are frequently cited for their significant contributions to the cardiovascular and neuroprotective effects attributed to Danshen.

Comparative Analysis of Bioactive Danshen Compounds

This section summarizes the quantitative data on the cardiovascular and neuroprotective effects of Tanshinone IIA, Cryptotanshinone, and Salvianolic Acid B. It is important to note that the following data is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Cardiovascular Protective Effects
CompoundAssayCell LineConcentration/IC50Observed Effect
Tanshinone IIA Inhibition of mPGES-1Cell-freeNo relevant inhibition-
Inhibition of 5-LOCell-freeNo relevant inhibition-
Clot RetractionMouse Platelets10 mg/kg29.2% decrease in clot weight
Cryptotanshinone Inhibition of mPGES-1Cell-freeIC50 = 1.9 ± 0.4 µMPotent inhibition
Inhibition of 5-LOCell-freeIC50 = 7.1 µMModerate inhibition
Clot RetractionMouse Platelets10 mg/kg50% decrease in clot weight
Salvianolic Acid B VasodilationMouse Coronary ArteriesNot specifiedInduced vasodilation
eNOS PhosphorylationHUVECsNot specifiedStimulated phosphorylation
Neuroprotective Effects
CompoundAssayCell LineConcentrationObserved Effect
Tanshinone IIA Glutamate-induced toxicitySH-SY5Y1 µMAlleviated oxidative damage
H2O2-induced injuryPC12Not specifiedReduced ROS and MDA levels, enhanced SOD activity
Cryptotanshinone H2O2-induced injuryPC12Not specifiedIncreased content in fermented Danshen showed superior antioxidant properties
Salvianolic Acid B Not specifiedNot specifiedNot specifiedLimited comparative data available in the reviewed literature

Experimental Protocols

H2O2-Induced Oxidative Stress in H9c2 Cardiomyocytes

This protocol is a standard method for inducing oxidative stress in a cardiac cell line to evaluate the protective effects of various compounds.

Cell Culture:

  • H9c2 cells, derived from rat embryonic cardiomyocytes, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • For experiments, cells are seeded in 96-well plates at a density of 1 × 10^4 cells/well and allowed to adhere for 24 hours.

Experimental Procedure:

  • After cell adherence, the culture medium is replaced with serum-free DMEM.

  • The cells are pre-treated with various concentrations of the test compounds (e.g., Tanshinone IIA, Cryptotanshinone, Salvianolic Acid B) for a specified period (e.g., 24 hours).

  • Following pre-treatment, the cells are exposed to 200 µM of hydrogen peroxide (H2O2) in serum-free DMEM for 3 hours to induce oxidative stress.[1]

  • Cell viability is assessed using the MTT assay. The absorbance is measured at 490 nm.

  • Lactate dehydrogenase (LDH) and creatine kinase (CK) release into the medium are measured to assess cell membrane integrity.

  • Intracellular reactive oxygen species (ROS) levels are determined using a fluorescent probe like DCFH-DA.

  • The activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) are measured from cell lysates.

  • The level of malondialdehyde (MDA), a marker of lipid peroxidation, is also quantified.

Glutamate-Induced Excitotoxicity in SH-SY5Y Neuroblastoma Cells

This protocol simulates the neuronal damage caused by excessive glutamate, a key event in many neurodegenerative diseases.

Cell Culture:

  • Human neuroblastoma SH-SY5Y cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • For experiments, cells are seeded in 96-well plates at a density of 1 × 10^4 cells/well and allowed to attach for 24 hours.[2]

Experimental Procedure:

  • Prior to the experiment, the culture medium is replaced with a low-serum or serum-free medium.

  • Cells are exposed to a high concentration of L-glutamate (e.g., 8 mM to 40 mM) for a duration ranging from 30 minutes to 24 hours to induce excitotoxicity.[2][3]

  • Test compounds are either co-treated with glutamate or administered as a pre-treatment.

  • Cell viability is measured using the MTT assay.

  • LDH release into the culture medium is quantified to assess cytotoxicity.

  • Apoptosis is evaluated by morphological changes observed after staining with a nuclear dye like DAPI or by flow cytometry using Annexin V/Propidium Iodide staining.[2]

  • The expression of apoptosis-related proteins such as Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic) can be analyzed by Western blotting.

Signaling Pathways and Experimental Workflow

The therapeutic effects of the bioactive compounds from Danshen are mediated through the modulation of various signaling pathways. The PI3K/Akt pathway is a key regulator of cell survival and is often implicated in the protective effects of these compounds.

PI3K_Akt_Pathway Danshen_Compounds Danshen Compounds (Tanshinone IIA, Salvianolic Acid B) Receptor Receptor Tyrosine Kinase Danshen_Compounds->Receptor Activate PI3K PI3K Receptor->PI3K Activate Akt Akt PI3K->Akt Activate NFkB NF-κB Akt->NFkB Inhibit Apoptosis Apoptosis Akt->Apoptosis Inhibit Cell_Survival Cell Survival Akt->Cell_Survival Promote Inflammation Inflammation NFkB->Inflammation Promote

Caption: PI3K/Akt signaling pathway modulated by Danshen compounds.

The general workflow for evaluating the bioactivity of natural products like the compounds from Danshen involves a series of in vitro and in vivo experiments.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation Compound_Screening Compound Screening (e.g., Cytotoxicity) Cell_Based_Assays Cell-Based Assays (e.g., Oxidative Stress, Apoptosis) Compound_Screening->Cell_Based_Assays Mechanism_Studies Mechanism of Action (e.g., Western Blot, PCR) Cell_Based_Assays->Mechanism_Studies Animal_Models Animal Models (e.g., Myocardial Infarction, Stroke) Mechanism_Studies->Animal_Models Efficacy_Testing Efficacy Testing (e.g., Infarct Size, Neurological Score) Animal_Models->Efficacy_Testing Toxicity_Studies Toxicity Studies Efficacy_Testing->Toxicity_Studies

Caption: General experimental workflow for natural product validation.

References

Safety Operating Guide

Navigating the Disposal of Danshenxinkun C: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended disposal procedures for Danshenxinkun C, ensuring the safety of personnel and compliance with regulatory standards.

Core Principles of Pharmaceutical Waste Disposal

The U.S. Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste, and it is crucial to adhere to these guidelines to prevent environmental contamination and potential harm to human health. Improper disposal, such as flushing chemicals down the drain or discarding them in regular trash, can lead to the contamination of soil and groundwater.

Pharmaceutical waste is broadly categorized into hazardous and non-hazardous. However, even non-hazardous pharmaceutical waste requires careful handling and specific disposal procedures. It is recommended to engage a licensed waste management company to handle the disposal of all chemical waste, including this compound.

Step-by-Step Disposal Protocol for this compound

Given the lack of specific data for this compound, the following step-by-step protocol should be followed to ensure safe and compliant disposal:

  • Waste Characterization and Segregation :

    • Treat this compound as a hazardous waste.

    • Segregate this compound waste from other laboratory waste streams. Use designated, clearly labeled, and sealed containers.

    • Commonly used color-coded containers for pharmaceutical waste include:

      • Black: Hazardous pharmaceutical waste.[1]

      • Blue: Non-hazardous pharmaceutical waste.[1]

      • Red: Sharps waste.[1]

      • Yellow: Trace chemotherapy waste.

  • Container Management :

    • Ensure waste containers are compatible with the chemical properties of this compound.

    • Keep containers securely closed except when adding waste.

    • Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Disposal and Treatment :

    • Do not dispose of this compound down the drain or in the regular trash.[2][3]

    • The recommended method for the disposal of hazardous pharmaceutical waste is high-temperature incineration by a licensed hazardous waste disposal facility.[4]

    • Alternatively, some pharmaceutical waste may be disposed of in a specially designed secure landfill that prevents leaching into the environment.[1]

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified waste management vendor to arrange for the pickup and disposal of this compound waste.

Quantitative Data on Waste Management

While specific quantitative data for this compound disposal is unavailable, the following table provides general regulatory limits for certain heavy metals that can be present in pharmaceutical waste streams.[2]

ContaminantRegulatory Limit (mg/L)
Mercury0.2
Selenium1.0
Cadmium1.0
Lead5.0
Chromium5.0
Silver5.0
Arsenic5.0
Barium100.0

This table is provided as a general guideline. Always consult with your EHS department for specific institutional and local regulations.

Experimental Protocols

Currently, there are no publicly available, peer-reviewed experimental protocols specifically for the disposal or neutralization of this compound. Researchers should adhere to the general guidance provided by their institution's chemical safety protocols and the recommendations of their EHS department.

Disposal Workflow for this compound

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DanshenxinkunC_Disposal_Workflow cluster_0 This compound Waste Generation cluster_1 Segregation and Storage cluster_2 Disposal Pathway start Generate this compound Waste assess Assess Waste Characteristics (Assume Hazardous) start->assess segregate Segregate into a Designated Hazardous Waste Container (Black Container) assess->segregate improper_disposal Improper Disposal (Drain/Trash) assess->improper_disposal label_container Label Container Clearly: 'Hazardous Pharmaceutical Waste - this compound' segregate->label_container store Store in a Secure, Well-Ventilated Area label_container->store contact_ehs Contact Institutional EHS or Certified Waste Vendor store->contact_ehs incineration High-Temperature Incineration contact_ehs->incineration Recommended landfill Secure Landfill contact_ehs->landfill Alternative prohibited PROHIBITED improper_disposal->prohibited

This compound Disposal Decision Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community.

References

Navigating the Laboratory Landscape: A Safety and Handling Guide for Danshenxinkun C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling Danshenxinkun C, a diterpenoid quinone derived from Salvia miltiorrhiza (Danshen). While specific safety data for this compound is limited, this document compiles best practices based on available information for related tanshinone compounds and general laboratory safety protocols for phytochemicals. Adherence to these guidelines is crucial for ensuring a safe and efficient research environment.

Immediate Safety and Handling Protocols

Proper handling of this compound is paramount to minimize exposure and ensure laboratory safety. As a powdered phytochemical, the primary risks are inhalation of airborne particles and dermal contact. The following tables summarize the necessary personal protective equipment (PPE) and standard operating procedures.

Personal Protective Equipment (PPE)
Protection Type Required Equipment Purpose
Respiratory NIOSH-approved respirator (e.g., N95) or a full-face respirator with appropriate cartridges.To prevent inhalation of fine powder particles.
Eye and Face Tightly fitting safety goggles or a face shield.To protect against splashes and airborne powder.
Hand Nitrile rubber gloves (minimum 0.11 mm thickness).To prevent skin contact. Gloves should be inspected before use and disposed of after handling.
Body A fully buttoned laboratory coat or a chemical-resistant suit.To protect skin and clothing from contamination.
Standard Operating Procedures
Procedure Guideline Rationale
Handling Handle exclusively in a certified chemical fume hood.To contain airborne particles and prevent inhalation.
Weighing Use an analytical balance within a fume hood or a ventilated balance enclosure.To minimize the dispersion of powder.
Personal Hygiene Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]To remove any residual chemical contamination.
Housekeeping Maintain a clean and organized workspace. Clean work surfaces with a suitable solvent after use.To prevent cross-contamination and accidental exposure.
Food and Drink Prohibit eating, drinking, and smoking in the laboratory.[1]To prevent ingestion of the chemical.

Emergency Response and First Aid

In the event of an accidental exposure, immediate and appropriate action is critical. The following table outlines emergency procedures.

Exposure Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[2][3]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][4]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill For minor spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For major spills, evacuate the area and contact emergency services.[5]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused this compound Treat as hazardous chemical waste. Dispose of through a licensed professional waste disposal service.[6][7]
Contaminated Materials (e.g., gloves, wipes, glassware) Place in a sealed, labeled hazardous waste container. Dispose of as chemical waste.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the container according to local regulations.

Experimental Protocol: General Handling of Powdered Phytochemicals

While a specific experimental protocol for this compound is not available, the following provides a general workflow for handling powdered phytochemicals in a laboratory setting. This protocol should be adapted based on the specific requirements of your experiment.

Experimental_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Procedure A 1. Don PPE B 2. Prepare Fume Hood A->B C 3. Assemble Equipment B->C D 4. Weigh this compound C->D E 5. Dissolve in Solvent D->E F 6. Decontaminate Workspace E->F G 7. Dispose of Waste F->G H 8. Doff PPE G->H I 9. Wash Hands H->I

  • Don Personal Protective Equipment (PPE): Before entering the laboratory, put on a lab coat, safety glasses, and nitrile gloves. A respirator should be donned before handling the powder.

  • Prepare Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate height.[8]

  • Assemble Equipment: Gather all necessary equipment, such as spatulas, weigh boats, and glassware, and place them inside the fume hood.

  • Weigh this compound: Carefully weigh the desired amount of the compound on an analytical balance inside the fume hood or a ventilated enclosure.

  • Dissolve in Solvent: Add the weighed this compound to the appropriate solvent in a suitable container. Mix gently to dissolve.

  • Decontaminate Workspace: After the experiment, wipe down all surfaces inside the fume hood with an appropriate solvent.

  • Dispose of Waste: Collect all waste materials, including unused compound, contaminated PPE, and cleaning materials, in a designated hazardous waste container.[6]

  • Doff PPE: Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).

  • Wash Hands: Thoroughly wash hands with soap and water.[1]

Logical Relationship: Hazard Mitigation

The following diagram illustrates the logical relationship between identified hazards and the control measures implemented to mitigate them.

Hazard_Mitigation cluster_hazards Hazards cluster_controls Control Measures cluster_outcome Outcome Inhalation Inhalation of Powder FumeHood Chemical Fume Hood Inhalation->FumeHood Respirator Respirator Inhalation->Respirator Dermal Dermal Contact Gloves Nitrile Gloves Dermal->Gloves Eye Eye Exposure Goggles Safety Goggles Eye->Goggles Safety Researcher Safety FumeHood->Safety Respirator->Safety Gloves->Safety Goggles->Safety

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.